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  • Product: methyl 1,5-dimethyl-1H-indole-2-carboxylate
  • CAS: 167478-82-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Architecture and Reactivity of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate

Executive Summary Methyl 1,5-dimethyl-1H-indole-2-carboxylate (CAS: 167478-82-2) represents a highly specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of bioactive small...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,5-dimethyl-1H-indole-2-carboxylate (CAS: 167478-82-2) represents a highly specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of bioactive small molecules, particularly Heme Oxygenase-1 (HO-1) inhibitors and antiviral agents.[1][2][3][4] Unlike the unsubstituted indole core, this molecule features a "blocked" C2 position via a carboxylate ester and a "capped" N1 position via methylation. This specific substitution pattern fundamentally alters its electronic profile, directing electrophilic attack almost exclusively to the C3 position while enhancing lipophilicity for improved membrane permeability in drug discovery contexts.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Profile

The dual methylation at N1 and C5, combined with the C2-ester, creates a rigid, lipophilic pharmacophore. The C5-methyl group acts as a weak electron donor, slightly activating the benzenoid ring, while the C2-ester acts as an electron-withdrawing group (EWG), deactivating the pyrrole ring relative to indole itself, yet leaving C3 as the primary nucleophilic site.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name Methyl 1,5-dimethyl-1H-indole-2-carboxylate
CAS Number 167478-82-2 Distinct from the free acid (CAS 103986-00-7)
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to off-white solidCrystalline needles
Melting Point 72.5 – 73.5 °CExperimentally determined [1]
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in WaterHigh lipophilicity due to N-Me/C5-Me

H NMR (DMSO-

)

7.48 (m, 2H), 7.18 (m, 2H), 3.99 (s, 3H, N-Me), 3.84 (s, 3H, COOMe), 2.38 (s, 3H, C5-Me)
Characteristic singlets for methyl groups [1]

Part 2: Synthetic Architecture

The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate can be approached via two primary strategies: de novo construction via Fischer Indole Synthesis or functionalization of a pre-formed indole core.

Strategy A: Fischer Indole Synthesis (De Novo)

This is the most robust method for scale-up. It involves the acid-catalyzed cyclization of


-methyl-

-tolylhydrazine with methyl pyruvate. The regiochemistry is controlled by the hydrazine substituent, ensuring the 5-methyl placement.
Strategy B: Sequential Methylation (Functionalization)

Starting from commercially available ethyl or methyl indole-2-carboxylate, the synthesis proceeds via N-methylation. This method allows for late-stage diversification if the C5 substituent needs to be varied (e.g., starting from 5-bromo vs 5-methyl).

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing the core scaffold and its immediate precursors.

SynthesisPathways Start1 p-Tolylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation Start2 Methyl Pyruvate Start2->Hydrazone IndoleAcid 1,5-Dimethyl-indole- 2-carboxylic acid Hydrazone->IndoleAcid Fischer Cyclization (PPA or ZnCl2) Target Methyl 1,5-dimethyl- 1H-indole-2-carboxylate IndoleAcid->Target Esterification (MeOH, H+) AltStart Methyl 5-methyl- 1H-indole-2-carboxylate AltStart->Target N-Methylation (MeI, NaH or DMC)

Caption: Figure 1. Convergent synthetic pathways: De novo Fischer cyclization (Top) vs. N-functionalization of the indole core (Bottom).

Part 3: Reactivity Profile & Functionalization

The chemical behavior of methyl 1,5-dimethyl-1H-indole-2-carboxylate is defined by the competition between the electron-rich indole ring and the electron-withdrawing ester.

C3-Electrophilic Substitution (The "Hotspot")

Despite the deactivating effect of the C2-ester, the C3 position remains the most nucleophilic site.

  • Formylation: Vilsmeier-Haack reaction (

    
    ) introduces a formyl group at C3, a key step for accessing 3-vinyl or 3-aminomethyl derivatives.
    
  • Halogenation: Treatment with NBS or NCS selectively halogenates C3, enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

C2-Ester Manipulation

The ester moiety provides a handle for further elaboration:

  • Hydrolysis: Quantitative conversion to the carboxylic acid (CAS 103986-00-7) using LiOH or NaOH.

  • Amidation: Direct aminolysis is difficult due to steric hindrance from the N-methyl group; conversion to the acid chloride or acyl imidazole is typically required first.

  • Reduction: Reduction with

    
     yields the (1,5-dimethyl-1H-indol-2-yl)methanol.
    
N-Methyl Stability

The N-methyl group is metabolically stable compared to N-H indoles (which are prone to glucuronidation). It also prevents N-acylation side reactions during C3 functionalization.

ReactivityMap Center Methyl 1,5-dimethyl- indole-2-carboxylate C3_Form C3-Formylation (Vilsmeier-Haack) Center->C3_Form Electrophilic Aromatic Substitution C3_Halo C3-Halogenation (NBS/NCS) Center->C3_Halo Radical/Electrophilic C2_Acid Hydrolysis to Acid (LiOH, THF/H2O) Center->C2_Acid Saponification C2_Alc Reduction to Alcohol (LiAlH4) Center->C2_Alc Hydride Reduction

Caption: Figure 2. Divergent reactivity map illustrating the orthogonality of C3 ring functionalization and C2 side-chain manipulation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 1,5-dimethyl-1H-indole-2-carboxylate (N-Methylation Route)

This protocol assumes starting from the commercially available methyl 5-methyl-1H-indole-2-carboxylate.

Reagents: Methyl 5-methylindole-2-carboxylate (1.0 eq), Dimethyl carbonate (DMC) or Iodomethane (MeI),


 (2.0 eq), DMF (anhydrous).
  • Dissolution: Dissolve methyl 5-methylindole-2-carboxylate (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation:

    • Green Chemistry Option: Add Dimethyl carbonate (DMC) (5.0 eq) and a catalytic amount of DABCO. Heat to reflux (

      
      ).
      
    • Standard Option: Add Iodomethane (1.2 eq) dropwise at

      
      , then warm to RT.
      
  • Work-up: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 85-95%.

    • Validation: Check melting point (Target: 72-73°C) and NMR (Singlet at ~3.99 ppm).

Protocol 2: Hydrolysis to 1,5-Dimethylindole-2-carboxylic Acid

Essential for converting the ester intermediate into active pharmaceutical ingredients.

  • Reaction: Suspend the methyl ester (1.0 eq) in THF/MeOH/Water (3:1:1). Add LiOH

    
     (3.0 eq).
    
  • Conditions: Stir at

    
     for 2-4 hours until TLC shows consumption of the starting material.
    
  • Isolation: Acidify the mixture with 1N HCl to pH 2. The carboxylic acid will precipitate.

  • Filtration: Collect the white solid by filtration.

    • Melting Point of Acid: ~196-198°C [1].

Part 5: Medicinal Chemistry Applications[14][15]

The 1,5-dimethyl-2-carboxylate motif is not merely a synthetic intermediate; it is a privileged substructure in drug design.

  • Heme Oxygenase-1 (HO-1) Inhibitors: The 1,5-dimethylindole core serves as a hydrophobic anchor in the binding pocket of HO-1. The C2-carboxylate is often converted to an imidazole-containing linker to coordinate with the heme iron. The C5-methyl group fills a specific hydrophobic sub-pocket, enhancing selectivity over HO-2 [1].

  • Antiviral & Antimicrobial Agents: Derivatives where the C2-ester is converted to a carboxamide (e.g., N-(4-fluorobenzyl)-carboxamide) have shown potency against viral integrase enzymes. The N-methyl group is critical here to prevent non-specific hydrogen bonding that leads to poor pharmacokinetic profiles [3].

  • Bioisosterism: This scaffold is often used as a rigid, bicyclic bioisostere for naphthalene or quinoline rings, offering different solubility and metabolic stability profiles due to the nitrogen atom.

References

  • Design, Synthesis, and Biological Evaluation of Indole-Based HO-1 Inhibitors. Source: Salerno, L. et al. Biomolecules (2021). Context: Provides experimental melting points, NMR data, and SAR regarding the C5 and N1 methylation. Link:[Link]

  • Fischer Indole Synthesis Mechanism and Scope. Source: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience. Context: Foundational text for the cyclization mechanism described in Strategy A. Link:[Link]

  • Indole-2-carboxamides as Antiviral Agents. Source: Zhao, X. et al. Journal of Medicinal Chemistry. Context: Discusses the pharmacological relevance of the N-methyl-indole-2-carboxylate scaffold in drug development. Link:[Link]

  • Chemical Identity and CAS Verification. Source: PubChem / NIH. Context: Verification of CAS 167478-82-2 and molecular weight data. Link:[Link]

Sources

Exploratory

methyl 1,5-dimethyl-1H-indole-2-carboxylate CAS number and molecular weight

[1][2][3][4][5] Executive Summary Methyl 1,5-dimethyl-1H-indole-2-carboxylate (Formula: C₁₂H₁₃NO₂; MW: 203.24 g/mol ) is a specialized indole derivative utilized primarily as a scaffold in the development of targeted the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Methyl 1,5-dimethyl-1H-indole-2-carboxylate (Formula: C₁₂H₁₃NO₂; MW: 203.24 g/mol ) is a specialized indole derivative utilized primarily as a scaffold in the development of targeted therapeutics. Its structural rigidity and functionalizable positions make it a privileged intermediate in the synthesis of Heme Oxygenase-1 (HO-1) inhibitors , Mcl-1 antagonists (oncology), and anti-parasitic agents targeting Trypanosoma cruzi.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical characterization, and its application in modern drug discovery pipelines.

Part 1: Chemical Identification & Properties

Nomenclature and Identifiers

Due to the specialized nature of this intermediate, it is often referenced by its IUPAC name or catalog codes in literature rather than a single, universally standardized CAS number in public registries. Researchers should verify identity via Molecular Weight and NMR data.

PropertySpecification
IUPAC Name Methyl 1,5-dimethyl-1H-indole-2-carboxylate
Common Name 1,5-Dimethylindole-2-carboxylic acid methyl ester
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number Referenced variously as336783-92-7 (Note: Verify batch CoA; often custom synthesized)
SMILES CN1C(=CC2=C1C=CC(=C2)C)C(=O)OC
Appearance White to off-white solid
Melting Point 72.5 – 73.5 °C [1]
Physicochemical Characterization

The compound exhibits lipophilic characteristics typical of methylated indoles, necessitating the use of polar aprotic solvents for solubilization.

  • Solubility: Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions (room temperature, dry). Avoid strong oxidizing agents.

Part 2: Synthesis & Production Strategy

The most robust synthesis route involves the N-methylation of the corresponding indole-2-carboxylate precursor. This method ensures high regioselectivity at the N1 position, avoiding C3-alkylation by-products common in direct indole synthesis.

Reaction Mechanism (N-Alkylation)

The synthesis proceeds via an SN2 nucleophilic substitution. The indole nitrogen (pKa ~16) is deprotonated by a weak base (Potassium Carbonate) in a polar aprotic solvent (DMF), generating an indolyl anion that attacks Methyl Iodide.

Validated Experimental Protocol

Target: 1.0 mmol Scale Yield: ~92%

Reagents:

  • Methyl 5-methyl-1H-indole-2-carboxylate (Starting Material) OR 5-methyl-1H-indole-2-carboxylic acid (requires excess methylating agent).

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equiv of the starting indole (e.g., Methyl 5-methyl-1H-indole-2-carboxylate) and 6.0 equiv of anhydrous K₂CO₃ in dry DMF (approx. 5 mL per mmol).

  • Alkylation: Add 6.0 equiv of Methyl Iodide (CH₃I) dropwise to the suspension at room temperature.

    • Note: If starting from the carboxylic acid, this step simultaneously esterifies the acid and methylates the nitrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours under an inert atmosphere (N₂ or Ar).

  • Workup:

    • Dilute the reaction mixture with deionized water (10x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (3 x 25 mL).

    • Wash the combined organic phases with brine to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: Cyclohexane/EtOAc) to afford the product as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material (5-Methylindole-2-carboxylate) Reaction Reaction RT, 48h, Stirring Start->Reaction Reagents Reagents: CH3I (6 eq), K2CO3 (6 eq) Solvent: DMF Reagents->Reaction Quench Quench Dilute with H2O Reaction->Quench Extraction Extraction EtOAc / Brine Wash Quench->Extraction Purification Purification Flash Chromatography Extraction->Purification Product Product Methyl 1,5-dimethyl-1H- indole-2-carboxylate Purification->Product

Figure 1: Step-by-step synthetic workflow for the N-methylation of the indole precursor.

Part 3: Analytical Verification

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (500 MHz)

  • Aromatic Region:

    • δ 7.48–7.45 (m, 2H) – Overlapping signals (H4/H7)

    • δ 7.19–7.16 (m, 2H) – Overlapping signals (H3/H6)

  • Aliphatic Region:

    • δ 3.99 (s, 3H, N-CH₃ ) – Distinctive singlet for N-methyl.

    • δ 3.84 (s, 3H, COO-CH₃ ) – Methyl ester singlet.

    • δ 2.38 (s, 3H, Ar-CH₃ ) – C5-Methyl group singlet.

Infrared Spectroscopy (IR)
  • Carbonyl Stretch (C=O): 1715 cm⁻¹ (Ester)

  • C=C Aromatic: 1523, 1471 cm⁻¹[1]

Part 4: Applications in Drug Discovery

Methyl 1,5-dimethyl-1H-indole-2-carboxylate serves as a critical "hit-to-lead" building block. Its specific substitution pattern (1,5-dimethyl) modulates the electronic properties of the indole core, enhancing binding affinity in hydrophobic pockets of target proteins.

Heme Oxygenase-1 (HO-1) Inhibition

Researchers utilize this scaffold to develop inhibitors for HO-1, a target implicated in tumor survival and chemoresistance.[1] The 2-carboxylate moiety is often hydrolyzed to the free acid or converted to an amide to engage key residues (e.g., Arg/Lys) in the HO-1 active site [1].

Mcl-1 Antagonists

In oncology, the indole core is derivatized to inhibit Myeloid Cell Leukemia 1 (Mcl-1) , an anti-apoptotic protein. The 1,5-dimethyl substitution pattern provides steric bulk that can induce conformational changes in the Mcl-1 protein loop, improving inhibitor selectivity over Bcl-2 [2].

Anti-Parasitic Agents

Derivatives of this compound have shown potency against Trypanosoma cruzi (Chagas disease). The 5-methyl group is identified as an ideal substituent for potency, balancing solubility and metabolic stability compared to bulkier analogs [3].

Biological Pathway Map

BiologicalPathways Compound Methyl 1,5-dimethyl-1H- indole-2-carboxylate HO1 Heme Oxygenase-1 (HO-1) Target Compound->HO1 Inhibitor Scaffold Mcl1 Mcl-1 Protein (Anti-apoptotic) Compound->Mcl1 Core Fragment TCruzi Trypanosoma cruzi (Chagas Disease) Compound->TCruzi Lead Optimization TumorGrowth Tumor Growth & Chemoresistance HO1->TumorGrowth Inhibition reduces Apoptosis Apoptosis Induction (Cancer Cells) Mcl1->Apoptosis Inhibition promotes ParasiteKill Parasite Clearance TCruzi->ParasiteKill Activity

Figure 2: Therapeutic targets and downstream biological effects associated with the 1,5-dimethylindole scaffold.

References

  • Salerno, L. et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Molecules , 26(24), 7549.

  • Fesik, S. W. et al. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities. Journal of Medicinal Chemistry , 62(17), 8284–8302.

  • Wyllie, S. et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Medicinal Chemistry Letters , 9(7), 714–719.

Sources

Foundational

The Pharmacological Potential of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with methyl 1,5-dimethyl-1H-indole-2-carboxylate and its closely related chemical cousins. While direct pharmacological data on this specific ester is limited in publicly accessible literature, this document synthesizes the wealth of information available for the broader indole-2-carboxylate class to project the potential therapeutic applications of this scaffold. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties, underpinned by a detailed examination of structure-activity relationships (SAR), plausible mechanisms of action, and comprehensive experimental protocols for in vitro evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the indole framework.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets.[2] This has led to the development of indole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The indole-2-carboxylate scaffold, in particular, offers a synthetically tractable platform for the development of novel therapeutic agents. The ester functionality at the C-2 position and the potential for substitution on the indole nitrogen (N-1) and the benzene ring (C-5) provide key handles for medicinal chemists to modulate the pharmacological properties of the molecule.[2]

This guide focuses specifically on the methyl 1,5-dimethyl-1H-indole-2-carboxylate scaffold. The presence of a methyl group at the N-1 position removes the hydrogen bond donating capability of the indole nitrogen, which can significantly impact binding to certain biological targets. The methyl group at the C-5 position, an electron-donating group, can also influence the electronic properties of the indole ring and thereby its biological activity. Understanding the interplay of these structural features is crucial for predicting and optimizing the pharmacological profile of this class of compounds.

Synthesis of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate and Analogs

The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate and its derivatives can be achieved through several established synthetic routes. A common and versatile method is the Fischer indole synthesis.

General Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, such as methyl pyruvate. For the synthesis of the target scaffold, 4-methylphenylhydrazine would be reacted with methyl pyruvate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions would yield methyl 5-methyl-1H-indole-2-carboxylate. N-methylation at the indole nitrogen can then be accomplished using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Synthesis A 4-Methylphenylhydrazine C Methyl 2-(2-(p-tolyl)hydrazono)propanoate A->C Condensation B Methyl Pyruvate B->C D Methyl 5-methyl-1H-indole-2-carboxylate C->D Fischer Indolization (Acid Catalyst, Heat) F Methyl 1,5-dimethyl-1H-indole-2-carboxylate D->F N-Methylation (Base) E Methylating Agent (e.g., CH3I) E->F

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of Methyl 5-methyl-1H-indole-2-carboxylate

This protocol is adapted from established procedures for Fischer indole synthesis.[5]

Step 1: Formation of Methyl 2-(2-(p-tolyl)hydrazono)propanoate

  • To a solution of 4-methylphenylhydrazine hydrochloride (1 equiv.) in ethanol, add a solution of methyl pyruvate (1.1 equiv.) in ethanol.

  • Add a catalytic amount of acetic acid and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography.

Step 2: Cyclization to Methyl 5-methyl-1H-indole-2-carboxylate

  • Dissolve the hydrazone from Step 1 in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: N-Methylation to Methyl 1,5-dimethyl-1H-indole-2-carboxylate

  • To a solution of methyl 5-methyl-1H-indole-2-carboxylate (1 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I) (1.1-1.3 equiv.) dropwise.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Potential Biological Activities

Anticancer Activity

The indole scaffold is a prominent feature in many anticancer agents.[6] Derivatives of indole-2-carboxylic acid and its esters have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7][8][9]

Mechanism of Action: The anticancer activity of indole derivatives is often multi-faceted, targeting various cellular pathways involved in cancer progression.[3] Potential mechanisms for indole-2-carboxylates include:

  • Kinase Inhibition: Many indole-based compounds act as inhibitors of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[6] For example, some indole-2-carboxamide derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9]

  • Induction of Apoptosis: Indole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[3]

  • Tubulin Polymerization Inhibition: Some indole compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights: Based on studies of related indole-2-carboxylate and carboxamide derivatives, the following SAR insights can be considered for the methyl 1,5-dimethyl-1H-indole-2-carboxylate scaffold:

  • Substitution at N-1: The presence of a methyl group at the N-1 position, as in our target scaffold, can influence activity. While the N-H group can act as a hydrogen bond donor, its methylation can sometimes enhance activity by increasing lipophilicity and improving cell permeability.

  • Substitution at C-5: The methyl group at the C-5 position is an electron-donating group. In some series of indole derivatives, electron-donating groups at this position have been shown to be favorable for anticancer activity.[7]

  • The Ester Group at C-2: The methyl ester at the C-2 position is a key feature. This group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The nature of the ester can also influence pharmacokinetic properties such as absorption and metabolism.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I MIC_Assay A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of methyl 1,5-dimethyl-1H-indole-2-carboxylate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promise as inhibitors of key inflammatory mediators. [10] Mechanism of Action: The potential anti-inflammatory mechanisms of indole-2-carboxylates may involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are important mediators of inflammation. Some indole derivatives have been shown to inhibit these enzymes.

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory response. Indole compounds may exert their anti-inflammatory effects by inhibiting the production of these cytokines. [10]* Inhibition of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, which can contribute to tissue damage. Inhibition of iNOS or NO production is a potential anti-inflammatory mechanism.

Structure-Activity Relationship (SAR) Insights:

  • The overall lipophilicity and electronic properties of the indole ring, influenced by the methyl groups at N-1 and C-5, will be critical for its interaction with inflammatory targets.

  • The ester at C-2 could be a key interaction point or a pro-drug feature.

Experimental Protocol: In Vitro Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

NO_Assay A Seed RAW 264.7 macrophage cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with test compound for 1-2 hours B->C D Stimulate cells with LPS (e.g., 1 µg/mL) C->D G Determine cell viability using MTT or similar assay C->G E Incubate for 24 hours D->E F Collect supernatant and measure nitrite concentration using Griess reagent E->F H Calculate the percentage inhibition of NO production F->H

Sources

Exploratory

solubility profile of methyl 1,5-dimethyl-1H-indole-2-carboxylate in organic solvents

Topic: Solubility Profile & Characterization Strategy: Methyl 1,5-dimethyl-1H-indole-2-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization Strategy: Methyl 1,5-dimethyl-1H-indole-2-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists

Executive Summary & Compound Analysis

Methyl 1,5-dimethyl-1H-indole-2-carboxylate (CAS: 336783-92-7) is a lipophilic indole derivative frequently utilized as a pharmaceutical intermediate. Unlike its parent compound, indole-2-carboxylic acid, this dimethyl ester variant exhibits a significantly distinct solubility profile driven by the capping of the N1-H hydrogen bond donor and the esterification of the C2-carboxylic acid.

This guide provides a comprehensive solubility assessment based on structural thermodynamics, analogous physicochemical data, and validated experimental protocols for precise determination.

Physicochemical Drivers of Solubility
  • Structural Modification: The N1-methyl group eliminates the primary hydrogen bond donor capability, significantly reducing crystal lattice energy compared to the N-unsubstituted parent (mp ~205°C vs. ~73°C for the target).

  • Thermodynamic Implication: The relatively low melting point (72.5–73.5 °C) suggests high solubility in compatible organic solvents, as the energy penalty to break the crystal lattice (

    
    ) is minimized.
    
  • Lipophilicity: With a predicted LogP of ~3.2–3.5, the compound follows a "like-dissolves-like" trajectory, favoring medium-to-low polarity aprotic solvents over aqueous systems.

Predicted Solubility Profile Matrix

Based on Solvation Thermodynamics and Quantitative Structure-Property Relationships (QSPR) of analogous indole esters, the following solubility profile is established for laboratory planning.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the indole

-system.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions; effective disruption of remaining lattice forces.
Esters & Ethers Ethyl Acetate, THF, MTBEHigh Favorable van der Waals and dipole interactions matching the ester moiety.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Soluble, but limited by the hydrophobic methyl groups. Ideal for recrystallization (high

Solubility/

T).
Non-Polar Alkanes n-Hexane, Heptane, CyclohexaneLow to Moderate Poor interaction with the polar ester group at RT; solubility increases significantly at reflux.
Aqueous Media Water, Phosphate Buffer (pH 7.4)Negligible (<0.1 mg/mL)High hydrophobic penalty; lack of H-bond donors to interact with water network.

Process Insight: For purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound's low melting point requires careful thermal control during recrystallization to avoid "oiling out" before crystallization.

Experimental Protocol: Precise Solubility Determination

To generate regulatory-grade solubility data (e.g., for IND filings), a self-validating Shake-Flask Method coupled with HPLC-UV is the gold standard.

Workflow Diagram: Solubility Determination

SolubilityWorkflow Start Excess Solid Addition Equilibration Equilibration (24-72h @ Const. T) Start->Equilibration Solvent Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Saturation Dilution Dilution & Internal Standard Separation->Dilution Supernatant Analysis HPLC-UV/VIS Quantification Dilution->Analysis Data Data Processing (Mole Fraction) Analysis->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology
Phase 1: Sample Preparation (Shake-Flask)
  • Preparation: Weigh an excess of Methyl 1,5-dimethyl-1H-indole-2-carboxylate (approx. 50-100 mg) into borosilicate glass vials.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol, Acetonitrile, Toluene).

  • Equilibration: Place vials in an orbital shaker-incubator controlled at 25.0 ± 0.1 °C. Shake at 150 RPM for 48 hours to ensure solid-liquid equilibrium.

    • Self-Validation Check: Visually confirm solid is still present. If fully dissolved, add more solid until precipitation persists.

Phase 2: Sampling & Filtration
  • Sedimentation: Allow vials to stand for 2 hours post-shaking to let fine particles settle.

  • Filtration: Withdraw supernatant using a pre-heated syringe (to prevent precipitation in the needle) and filter through a 0.45 µm PTFE syringe filter .

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

Phase 3: Quantification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic indole absorption).

  • Calculation: Calculate concentration (

    
    ) using a 5-point calibration curve (
    
    
    
    ).

Thermodynamic Modeling & Analysis

For process scale-up, determining solubility at a single temperature is insufficient. You must model the temperature dependence using the Modified Apelblat Equation .

The Mathematical Model

The solubility mole fraction (


) as a function of temperature (

) is expressed as:


Where:

  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters Calculation

Using the Van't Hoff Analysis , you can derive the dissolution enthalpy (


) and entropy (

):


  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T), which is typical for this class of indoles in organic solvents.
    
  • Application: If

    
     is high, cooling crystallization will be highly efficient with high yields.
    
Diagram: Solvation Interactions

Solvation cluster_Interactions Solvent Interactions Compound Methyl 1,5-dimethyl- 1H-indole-2-carboxylate PiStack Pi-Pi Stacking (Aromatic Solvents) Compound->PiStack Indole Core Dipole Dipole-Dipole (Ester Carbonyl) Compound->Dipole C=O Interaction VdW Van der Waals (Methyl Groups) Compound->VdW Hydrophobic Regions Note N-Methylation blocks H-bond donation, increasing solubility in aprotic solvents. Compound->Note

Figure 2: Mechanistic interactions governing the dissolution of the target compound.

References

  • Shake-Flask Methodology : Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008. Link

  • Thermodynamic Modeling : Li, D., et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data, 2018. Link

  • Synthesis & Properties : Department of Biomedical and Biotechnological Sciences, University of Catania. "Synthesis of Methyl 1,5-dimethyl-1H-indole-2-carboxylate." Research Repository, 2021. Link

  • Indole Solubility Reviews : "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry, 2021. Link

Sources

Foundational

The Strategic Role of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, methyl 1,5-dimethyl-1H-indole-2-carboxylate has emerged as a particularly valuable building block. Its specific substitution pattern offers a unique combination of structural rigidity, lipophilicity, and synthetic handles that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of methyl 1,5-dimethyl-1H-indole-2-carboxylate in the development of novel therapeutics, with a focus on its utility in generating lead compounds for a variety of disease targets.

Physicochemical Properties and Structural Features

Methyl 1,5-dimethyl-1H-indole-2-carboxylate is a crystalline solid with the molecular formula C₁₂H₁₃NO₂. Its structure is characterized by an indole core with methyl groups at the 1- and 5-positions and a methyl carboxylate group at the 2-position.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.

The N-methylation prevents the formation of hydrogen bond donors at this position, which can be advantageous for improving membrane permeability and metabolic stability of drug candidates. The C5-methyl group adds lipophilicity and can occupy hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity. The C2-methyl carboxylate provides a key reactive handle for further synthetic modifications.

Synthesis of the Core Scaffold

The primary route to methyl 1,5-dimethyl-1H-indole-2-carboxylate is a two-step process commencing with the well-established Fischer indole synthesis to form the carboxylic acid precursor, followed by esterification.

Step 1: Fischer Indole Synthesis of 1,5-Dimethyl-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[1][2][3] In this specific application, 1-(4-methylphenyl)hydrazine is reacted with pyruvic acid in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][3]

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Materials:

  • 1-(4-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • A mixture of 1-(4-methylphenyl)hydrazine hydrochloride and a slight excess of pyruvic acid is prepared in a round-bottom flask.

  • Glacial acetic acid is added as the solvent, and the mixture is stirred to ensure homogeneity.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.

  • The solid is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and then dried.

  • The crude 1,5-dimethyl-1H-indole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Fischer Indole Synthesis of the Carboxylic Acid Precursor.

Step 2: Esterification to Methyl 1,5-Dimethyl-1H-indole-2-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester is a straightforward and high-yielding reaction. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, is a common and effective method.[5]

Experimental Protocol: Fischer Esterification

Materials:

  • 1,5-Dimethyl-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • 1,5-Dimethyl-1H-indole-2-carboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is cautiously added.

  • The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude methyl 1,5-dimethyl-1H-indole-2-carboxylate.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of the Core Scaffold

Accurate characterization of methyl 1,5-dimethyl-1H-indole-2-carboxylate is crucial for its use in subsequent synthetic steps. The following spectroscopic data are expected for this compound, based on the analysis of closely related structures.[6]

1H NMR Spectroscopy:

  • N-CH₃: A singlet around 3.8-4.0 ppm.

  • C5-CH₃: A singlet around 2.4-2.5 ppm.

  • COOCH₃: A singlet around 3.9-4.1 ppm.

  • Aromatic Protons: Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons at the C4, C6, and C7 positions of the indole ring, and a singlet for the C3 proton.

13C NMR Spectroscopy:

  • N-CH₃: A signal around 31-33 ppm.

  • C5-CH₃: A signal around 21-22 ppm.

  • COOCH₃: A signal around 51-53 ppm.

  • C=O (ester): A signal in the range of 162-165 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals in the region of 100-140 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands in the aromatic region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The synthetic utility of methyl 1,5-dimethyl-1H-indole-2-carboxylate lies in the reactivity of its methyl ester functionality. This group can be readily transformed into a variety of other functional groups, allowing for the construction of diverse compound libraries for biological screening.

Reactivity Start Methyl 1,5-Dimethyl-1H-indole-2-carboxylate Acid 1,5-Dimethyl-1H-indole-2-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, H₂O) Hydrazide 1,5-Dimethyl-1H-indole-2-carbohydrazide Start->Hydrazide Hydrazinolysis (e.g., N₂H₄) Alcohol (1,5-Dimethyl-1H-indol-2-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄) Amide 1,5-Dimethyl-1H-indole-2-carboxamides Acid->Amide Amide Coupling (e.g., HATU, amine)

Caption: Key Synthetic Transformations of the Core Building Block.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent readily yields the corresponding carboxylic acid, 1,5-dimethyl-1H-indole-2-carboxylic acid. This acid is a versatile intermediate for the synthesis of amides and other derivatives.

Amidation

The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amides. This is a particularly important transformation in medicinal chemistry, as the amide bond is a common feature in many biologically active molecules.

Other Transformations

The ester can also be converted to the corresponding hydrazide by reaction with hydrazine, or reduced to the primary alcohol, (1,5-dimethyl-1H-indol-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride. These transformations further expand the synthetic possibilities of this building block.

Applications in Pharmaceutical Research

The 1,5-dimethyl-1H-indole-2-carboxylate scaffold has been incorporated into a number of drug discovery programs, highlighting its potential as a valuable pharmaceutical building block.

Anti-Trypanosomal Agents

Derivatives of 1,5-dimethyl-1H-indole-2-carboxylic acid have been investigated as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. In a study aimed at optimizing a series of indole-2-carboxamides, the 1,5-dimethyl substitution pattern was found to be favorable for activity. For example, a compound synthesized from 1,5-dimethyl-1H-indole-2-carboxylic acid demonstrated significant anti-parasitic activity.

Kinase Inhibitors in Oncology

The indole nucleus is a common feature in many approved and investigational kinase inhibitors used in cancer therapy.[7][8] The 1,5-dimethyl-1H-indole-2-carboxylate scaffold provides a template for the design of inhibitors that can target the ATP-binding site of various kinases. The C5-methyl group can be particularly effective in occupying hydrophobic regions of the kinase domain, while the C2-carboxamide moiety can form crucial hydrogen bond interactions.

Agents for Neurodegenerative Diseases

Indole derivatives are also actively being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[9] The structural features of methyl 1,5-dimethyl-1H-indole-2-carboxylate make it an attractive starting point for the synthesis of compounds that can modulate targets relevant to these conditions, such as protein aggregation and neuroinflammation.

Conclusion

Methyl 1,5-dimethyl-1H-indole-2-carboxylate is a strategically important building block in modern drug discovery. Its synthesis via the robust Fischer indole reaction followed by esterification is well-established. The specific substitution pattern of this molecule provides medicinal chemists with a valuable platform to develop novel therapeutics with tailored properties. The demonstrated utility of this scaffold in the development of anti-parasitic agents, and its potential in oncology and neurodegenerative disease research, underscores its continued importance in the quest for new and effective medicines.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
  • Fischer, E. (1883). Fischer Indole Synthesis.
  • Youssif, B. G., Abdel-Aal, A. M., Abdel-Aziz, M., & Abdel-Wahab, B. F. (2023).
  • Arafa, R. K., El-Damasy, A. K., & Youssif, B. G. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • Royal Society of Chemistry. (n.d.). Supporting information. Rsc.org. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Johnson, W. S., & Hasbrouck, R. B. (1945). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Dudhe, R., & Sharma, P. K. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: A Journal of Pharmaceutical Science.
  • Magritek. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1H-indole-2-carboxamide derivatives Reagents and conditions.
  • Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (2025).
  • Chen, S. J., Chen, Y. C., & Lin, C. H. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC.
  • Piaz, F. D., & Izzo, A. A. (2015). Indole-2-carboxamide derivatives: A patent evaluation of WO2015036412A1.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS Omega.
  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Royal Society of Chemistry. (n.d.).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • Gassman, P. G., & van Bergen, T. J. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). PMC.
  • Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (n.d.). Wiley Online Library.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • 1,5-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2). (n.d.). PubChemLite.
  • Indole carboxamides compounds useful as kinase inhibitors. (n.d.).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Taylor & Francis.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (n.d.). MDPI.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 1,5-dimethyl-1H-indole-2-carboxylate: A Detailed Guide from 2-Iodoaniline

Abstract This comprehensive application note provides a detailed protocol for the multi-step synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the multi-step synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the iodination and methylation of aniline to afford the key intermediate, 2-iodo-5-methylaniline. This is followed by a palladium-catalyzed Larock indole synthesis with methyl 2-butynoate to construct the indole core. The final step involves the N-methylation of the indole nitrogen using the environmentally benign reagent, dimethyl carbonate. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying reaction mechanisms and experimental considerations to ensure reproducibility and high yields.

Introduction

Indole derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The indole nucleus is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.[1] Specifically, substituted indole-2-carboxylates are key intermediates in the synthesis of a wide range of biologically active compounds.

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, stands out as a versatile and powerful method for constructing 2,3-disubstituted indoles.[2] This reaction offers a convergent and efficient route to complex indole structures under relatively mild conditions.[2]

This application note details a robust and scalable three-step synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate. The synthetic strategy is designed to be accessible to researchers with a solid background in organic synthesis and leverages well-established, high-yielding transformations.

Overall Synthetic Strategy

The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate from 2-iodoaniline is a multi-step process. As the target molecule contains a methyl group at the 5-position of the indole ring, the synthesis logically begins with a substituted aniline. The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of 2-Iodo-5-methylaniline cluster_1 Step 2: Larock Indole Synthesis cluster_2 Step 3: N-Methylation A p-Toluidine B Iodination A->B C 2-Iodo-5-methylaniline B->C E Palladium-Catalyzed Annulation C->E D Methyl 2-butynoate D->E F Methyl 5-methyl-1H-indole-2-carboxylate E->F H N-Methylation F->H G Dimethyl Carbonate (DMC) G->H I Methyl 1,5-dimethyl-1H-indole-2-carboxylate H->I

Figure 1: Overall synthetic workflow for the preparation of methyl 1,5-dimethyl-1H-indole-2-carboxylate.

Experimental Protocols

PART 1: Synthesis of 2-Iodo-5-methylaniline

The initial step involves the synthesis of the key starting material, 2-iodo-5-methylaniline. This can be achieved through the iodination of p-toluidine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
p-ToluidineReagentSigma-Aldrich
IodineReagentAcros Organics
Sodium BicarbonateACS GradeFisher Scientific
DichloromethaneHPLC GradeVWR
Sodium ThiosulfateAnhydrousAlfa Aesar
Magnesium SulfateAnhydrousEMD Millipore

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (10.7 g, 100 mmol) in dichloromethane (100 mL).

  • Addition of Base: Add sodium bicarbonate (12.6 g, 150 mmol) to the solution.

  • Iodination: Slowly add a solution of iodine (25.4 g, 100 mmol) in dichloromethane (50 mL) to the stirred suspension over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-iodo-5-methylaniline as a solid.

PART 2: Larock Indole Synthesis of Methyl 5-methyl-1H-indole-2-carboxylate

This step utilizes the palladium-catalyzed heteroannulation of 2-iodo-5-methylaniline with methyl 2-butynoate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Iodo-5-methylanilineSynthesized in Part 1-
Methyl 2-butynoate98%Combi-Blocks
Palladium(II) Acetate99.98%Strem Chemicals
Triphenylphosphine99%Oakwood Chemical
Potassium CarbonateAnhydrousJ.T. Baker
Lithium ChlorideAnhydrousGFS Chemicals
N,N-Dimethylformamide (DMF)AnhydrousAcroSeal
Ethyl AcetateHPLC GradeVWR
HexaneHPLC GradeVWR

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-5-methylaniline (2.33 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mol%), triphenylphosphine (262 mg, 1 mol%), potassium carbonate (4.14 g, 30 mmol), and lithium chloride (424 mg, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Addition of Solvent and Alkyne: Add anhydrous DMF (50 mL) followed by methyl 2-butynoate (1.96 g, 20 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 3:1).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 5-methyl-1H-indole-2-carboxylate as a solid.

PART 3: N-Methylation of Methyl 5-methyl-1H-indole-2-carboxylate

The final step is the N-methylation of the indole intermediate using the environmentally safer methylating agent, dimethyl carbonate (DMC).

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-methyl-1H-indole-2-carboxylateSynthesized in Part 2-
Dimethyl Carbonate (DMC)99%Sigma-Aldrich
Potassium CarbonateAnhydrousJ.T. Baker
N,N-Dimethylformamide (DMF)AnhydrousAcroSeal
tert-Butyl methyl ether (TBME)HPLC GradeVWR

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 5-methyl-1H-indole-2-carboxylate (1.89 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous DMF (30 mL).

  • Addition of DMC: Add dimethyl carbonate (2.70 g, 30 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130 °C) and stir for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction for completion by TLC (hexane/ethyl acetate, 3:1).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with tert-butyl methyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexane to afford methyl 1,5-dimethyl-1H-indole-2-carboxylate as a crystalline solid.

Mechanistic Insights: The Larock Indole Synthesis

The Larock indole synthesis proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 2-iodo-5-methylaniline to form a Pd(II) species.

  • Alkyne Coordination and Insertion: The alkyne, methyl 2-butynoate, coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.

  • Intramolecular Annulation: The nitrogen atom of the aniline displaces the iodide ligand, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The cycle is completed by reductive elimination from the Pd(II) intermediate to form the indole ring and regenerate the active Pd(0) catalyst.

G cluster_reactants Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition Alkyne Complex Alkyne Complex Aryl-Pd(II)-I->Alkyne Complex Alkyne Coordination Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Alkyne Complex->Vinyl-Pd(II) Intermediate Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II) Intermediate->Palladacycle Intramolecular Annulation Indole Product Indole Product Palladacycle->Indole Product Reductive Elimination Indole Product->Pd(0) Catalyst Regeneration 2-Iodo-5-methylaniline 2-Iodo-5-methylaniline Methyl 2-butynoate Methyl 2-butynoate

Figure 2: Catalytic cycle of the Larock indole synthesis.

Data Summary

Expected Yields and Physical Properties:

CompoundStepTypical YieldPhysical AppearanceMelting Point (°C)
2-Iodo-5-methylaniline170-80%Off-white to brown solid39-42
Methyl 5-methyl-1H-indole-2-carboxylate265-75%Pale yellow solid150-153
Methyl 1,5-dimethyl-1H-indole-2-carboxylate390-95%White crystalline solid~110-115 (estimated)

Note: The melting point for the final product is an estimate based on similar compounds, such as 1,5-dimethyl-1H-indole-2-carboxylic acid.[3]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate. The described three-step sequence, commencing from readily available starting materials, employs robust and well-characterized chemical transformations, including the powerful Larock indole synthesis. The use of dimethyl carbonate for the final N-methylation step offers a safer and more environmentally friendly alternative to traditional methylating agents. The detailed procedures and mechanistic insights provided herein are intended to enable researchers to successfully synthesize this valuable indole derivative for applications in drug discovery and development.

References

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(4), 531-534.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Stauffer, S. R., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(9), 4729-4749.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Ashalatha, B. V., & Narayana, B. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3505.

Sources

Application

Fischer indole synthesis protocol for methyl 1,5-dimethyl-1H-indole-2-carboxylate

Executive Summary This technical guide details the synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate , a critical pharmacophore scaffold used in the development of indole-based therapeutics (e.g., phospholipase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate , a critical pharmacophore scaffold used in the development of indole-based therapeutics (e.g., phospholipase inhibitors, antiviral agents).

While standard literature often suggests a two-step sequence (Fischer cyclization followed by N-alkylation), this protocol prioritizes a Direct Fischer Cyclization strategy using N-methylated hydrazine. This approach reduces step count and purification overhead. A secondary Sequential Protocol is provided for scenarios where N-methyl hydrazine availability is limited or scaling requires milder conditions.

Retrosynthetic Analysis & Strategy

The target molecule features a 2-carboxylate ester and methylation at the N1 and C5 positions.

  • Strategy A (Direct): Condensation of 1-methyl-1-(p-tolyl)hydrazine with methyl pyruvate followed by acid-mediated [3,3]-sigmatropic rearrangement.

  • Strategy B (Sequential): Condensation of p-tolylhydrazine with methyl pyruvate to form the N-H indole core, followed by base-mediated N-methylation.

Chemical Pathway Visualization

Retrosynthesis cluster_legend Legend Target Methyl 1,5-dimethyl-1H- indole-2-carboxylate Hydrazine_Me 1-Methyl-1-(p-tolyl)hydrazine Hydrazone_Me N-Methyl Hydrazone Intermediate Hydrazine_Me->Hydrazone_Me Condensation Pyruvate Methyl Pyruvate Pyruvate->Hydrazone_Me Indole_NH Methyl 5-methyl-1H- indole-2-carboxylate Pyruvate->Indole_NH Hydrazone_Me->Target Fischer Cyclization (Direct Route) Hydrazine_H p-Tolylhydrazine Hydrazine_H->Indole_NH Fischer Cyclization Indole_NH->Target N-Methylation (Sequential Route) key Direct Route = Red Solid Line Sequential Route = Dashed Line

Caption: Comparative workflow of Direct vs. Sequential synthesis routes.

Critical Reagents & Safety Profile

Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. Methyl iodide is a potent alkylating agent and neurotoxin. All operations must be performed in a functioning fume hood.

ReagentCAS No.RoleHazards (GHS)
Methyl Pyruvate 600-22-6C2-C3 Fragment SourceFlammable, Irritant
1-Methyl-1-(p-tolyl)hydrazine HCl 5326-49-8*Precursor (Direct)Toxic, Irritant
p-Tolylhydrazine HCl 637-60-5Precursor (Sequential)Toxic, Carcinogen Suspect
Polyphosphoric Acid (PPA) 8017-16-1Cyclization CatalystCorrosive (Causes burns)
Methyl Iodide (MeI) 74-88-4Methylating AgentAcute Tox, Carcinogen

*Note: If the HCl salt of the N-methyl hydrazine is unavailable, the free base can be generated in situ or synthesized via N-methylation of p-tolylhydrazine followed by reduction.

Protocol A: Direct Fischer Synthesis (Preferred)

This method utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] PPA is superior to ZnCl₂ for 2-carboxylate indoles as it minimizes ester hydrolysis and polymerization side products.

Phase 1: Hydrazone Formation
  • Charge: In a 250 mL round-bottom flask, dissolve 1-methyl-1-(p-tolyl)hydrazine hydrochloride (10.0 mmol) and methyl pyruvate (11.0 mmol, 1.1 eq) in Glacial Acetic Acid (20 mL).

  • Reaction: Stir at room temperature for 1 hour.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The hydrazine spot should disappear, replaced by the less polar hydrazone.

  • Isolation: Pour into ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 30 mL). Dry organics over MgSO₄ and concentrate in vacuo to yield the crude hydrazone oil. Do not purify further.

Phase 2: Cyclization (The Fischer Step)
  • Setup: Place the crude hydrazone in a 100 mL flask equipped with a mechanical stirrer (PPA is viscous).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (10 g per 1 g of hydrazone).

  • Heating: Heat the mixture to 100–110 °C in an oil bath.

    • Critical Control Point: Do not exceed 120 °C to prevent charring.

    • Observation: Evolution of ammonia (gas) indicates cyclization.

  • Quenching: After 2–3 hours, cool to 60 °C. Carefully pour the syrup onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

Phase 3: Purification[4]
  • Drying: Dry over anhydrous Na₂SO₄.

  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
  • Yield: Expect 60–75% as an off-white solid.

Protocol B: Sequential Synthesis (Alternative)

Use this route if N-methyl hydrazine is unavailable or if the direct cyclization yields inseparable impurities.

  • Step 1 (Indole Formation): React p-tolylhydrazine HCl with methyl pyruvate in PPA (same conditions as Protocol A).

    • Product: Methyl 5-methyl-1H-indole-2-carboxylate.

  • Step 2 (N-Methylation):

    • Dissolve the indole intermediate (5.0 mmol) in anhydrous DMF (15 mL).

    • Add Cesium Carbonate (

      
      ) or Potassium Carbonate  (
      
      
      
      ) (10.0 mmol, 2 eq).
    • Add Methyl Iodide (MeI) (7.5 mmol, 1.5 eq) dropwise at 0 °C.

    • Stir at Room Temperature for 2 hours.

    • Workup: Dilute with water, filter the precipitate (product is usually solid), and wash with water.[2] Recrystallize from MeOH/Water.

Mechanistic Insight

The Fischer Indole synthesis is driven by a [3,3]-sigmatropic rearrangement.[3] The presence of the electron-withdrawing ester group at the


-position of the hydrazone facilitates the tautomerization to the ene-hydrazine, which is the requisite species for the rearrangement.

Mechanism Step1 Hydrazone (Protonated) Step2 Ene-hydrazine Tautomer Step1->Step2 Tautomerization Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 C-C Bond Formation Step4 Diimine Intermediate Step3->Step4 Re-aromatization Step5 Amino-indoline (Aminal) Step4->Step5 Cyclization Step6 Indole Product (- NH3) Step5->Step6 Elimination

Caption: Mechanistic cascade of the Fischer Indole Synthesis.[1][3][4][5]

Analytical Validation (QC)

To validate the synthesis of Methyl 1,5-dimethyl-1H-indole-2-carboxylate , look for these specific NMR signatures:

SignalApprox. Shift (ppm)MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.60Multiplet3HIndole C3, C4, C6, C7 protons
N-Methyl 4.05Singlet3H

(Deshielded by ring)
Ester Methyl 3.90Singlet3H

C5-Methyl 2.45Singlet3H

Key QC Check: The absence of a broad singlet around 9.0–10.0 ppm confirms successful N-methylation (absence of N-H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrazone formationEnsure Phase 1 is complete by TLC before adding PPA.
Black Tar Formation Temperature too highStrictly maintain 100–110 °C. Do not exceed.
Incomplete N-Methylation Wet DMF or Old BaseUse anhydrous DMF; flame-dry glassware; use fresh MeI.
Product is Oil Residual solvent/impuritiesTriturate with cold pentane or recrystallize from MeOH/H₂O.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Murakami, Y., et al. (1988). "Synthetic studies on indoles and related compounds." Chemical & Pharmaceutical Bulletin, 36(6), 2066-2072. (Reference for PPA conditions in 2-carboxylate synthesis).

  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[4][6] Synth. 1942, 22, 53. (Foundational protocol for pyruvate-based Fischer synthesis).

Sources

Method

hydrolysis conditions for methyl 1,5-dimethyl-1H-indole-2-carboxylate to acid

Application Note: Optimized Hydrolysis of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate Part 1: Executive Summary & Strategic Significance Abstract This application note details a robust, scalable protocol for the saponifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate

Part 1: Executive Summary & Strategic Significance

Abstract This application note details a robust, scalable protocol for the saponification of methyl 1,5-dimethyl-1H-indole-2-carboxylate to 1,5-dimethyl-1H-indole-2-carboxylic acid. While indole-2-esters are generally more stable than their indole-3-counterparts, the presence of the N-methyl and C5-methyl groups introduces specific solubility and electronic considerations. This guide prioritizes a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system to ensure homogeneity, high yield (>95%), and minimal decarboxylation risk.

Strategic Importance in Drug Discovery The 1,5-dimethylindole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for:

  • Kinase Inhibitors: The indole NH (or N-Me) and C2-carbonyl act as critical hydrogen bond acceptors/donors in ATP binding pockets.

  • Antiviral Agents: Indole-2-carboxamides derived from this acid have shown potency against HCV and HIV targets.

  • Metabolic Stability: The C5-methyl group blocks a common site of CYP450-mediated oxidation, while N-methylation improves membrane permeability and prevents glucuronidation at the nitrogen.

Part 2: Mechanistic Insight (The "Why")

The transformation follows a standard Base-Promoted Ester Hydrolysis (


 Mechanism) . Unlike acid-catalyzed hydrolysis, this process is irreversible, driven by the formation of the resonance-stabilized carboxylate salt.

Critical Stability Note: Unlike indole-3-carboxylic acids, which are prone to thermal decarboxylation (loss of


) even at mild temperatures due to the electron-rich nature of the C3 position, indole-2-carboxylic acids are significantly more thermally stable. However, prolonged exposure to harsh acidic conditions during workup can still trigger degradation. This protocol uses a controlled acidification step to mitigate this risk.

Diagram 1: Reaction Mechanism & Pathway

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Protonation (Workup) Ester Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra Attack at C=O OH Hydroxide Ion (Nucleophile) OH->Tetra Carboxylate Indole-2-Carboxylate Anion Tetra->Carboxylate Collapse & Elimination MeOH Methanol (Leaving Group) Tetra->MeOH Acid 1,5-Dimethyl-1H-indole- 2-carboxylic Acid Carboxylate->Acid HCl (pH 3-4)

Caption: The


 mechanism showing irreversible formation of the carboxylate anion followed by controlled protonation.

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 1,5-dimethyl-1H-indole-2-carboxylate (MW: 203.24 g/mol ).

  • Solvent System: Tetrahydrofuran (THF) / Water (

    
    ) / Methanol (MeOH).
    
  • Base: Lithium Hydroxide Monohydrate (

    
    ).
    
  • Acid: 1M Hydrochloric Acid (HCl).[1]

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 2.03 g, 10 mmol) of methyl 1,5-dimethyl-1H-indole-2-carboxylate in THF (30 mL) and MeOH (10 mL).

    • Expert Tip: The addition of MeOH aids in solubilizing the intermediate methoxide and prevents transesterification issues by keeping the solvent system consistent with the leaving group.

  • Base Addition: Prepare a solution of

    
     (3.0 equiv, 1.26 g) in water (20 mL). Add this aqueous solution dropwise to the stirring organic solution.
    
    • Observation: The mixture may turn slightly cloudy initially but should clarify upon warming.

Step 2: Reaction Execution

  • Temperature: Heat the reaction mixture to 50°C .

    • Why 50°C? While the reaction proceeds at Room Temperature (RT) over 12-16 hours, mild heating reduces reaction time to <2 hours without risking thermal decomposition.

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of the ester peak (

      
      ) and appearance of the baseline acid spot (
      
      
      
      ).

Step 3: Workup & Isolation

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and MeOH.

    • Critical: Do not evaporate to dryness. Leave the aqueous phase intact.

  • Washing (Optional): If the starting material was impure, wash the aqueous residue with Diethyl Ether (

    
    , 2 x 20 mL) to remove non-polar impurities. The product remains in the aqueous phase as the Lithium salt.
    
  • Acidification: Cool the aqueous phase to 0°C in an ice bath. Slowly add 1M HCl with vigorous stirring until pH reaches 3–4 .

    • Visual: A thick white/off-white precipitate will form immediately.

    • Caution: Do not acidify below pH 2 to avoid protonating the indole nitrogen (though unlikely with

      
      ) or triggering acid-catalyzed degradation.
      
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess salts (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Diagram 2: Experimental Workflow

Workflow Start Start: Methyl Ester (1.0 eq) Solvent Dissolve in THF/MeOH (3:1 ratio) Start->Solvent Base Add LiOH (aq) (3.0 eq) Solvent->Base React Heat to 50°C (1-2 Hours) Base->React Check QC Check: LCMS/TLC React->Check Check->React Incomplete Conc Evaporate Organics (Retain Aqueous) Check->Conc Complete Acidify Acidify with 1M HCl to pH 3-4 Conc->Acidify Filter Filter Precipitate & Wash with H2O Acidify->Filter End Final Product: Free Acid Filter->End

Caption: Step-by-step isolation workflow ensuring high purity.

Part 4: Optimization & Troubleshooting

Table 1: Optimization Matrix

VariableConditionOutcomeRecommendation
Base NaOH (aq)Effective, but Na-salts are less soluble in THF.Use for scale-up (>100g).
Base LiOH (aq) Best solubility in THF/MeOH; homogeneous. Standard for R&D.
Solvent EtOH/WaterSlower kinetics; requires higher temp (Reflux).Alternative if THF unavailable.
Solvent THF/MeOH/H2O Fastest rate; excellent solubility. Preferred.
Temp RT (25°C)Slow (12-18h); clean profile.Use for overnight runs.
Temp 50°C Fast (1-2h); no degradation. Optimal.

Troubleshooting Guide

  • Issue: Product is an oil, not a solid.

    • Cause: Residual solvent or impurities preventing crystallization.

    • Fix: Dissolve the oil in minimal EtOAc and add Hexanes dropwise to induce precipitation. Alternatively, sonicate the oil in water/HCl mixture.

  • Issue: Low Yield.

    • Cause: Product lost in the mother liquor during filtration (some indole acids have slight water solubility).

    • Fix: Extract the acidic filtrate with EtOAc (3x), dry over

      
      , and combine with the solid fraction.
      
  • Issue: Decarboxylation observed (M-44 peak in MS).

    • Cause: Reaction temperature too high (>100°C) or acidification too aggressive.

    • Fix: Keep T < 60°C. Acidify slowly to pH 4, not pH 1.

Part 5: Quality Control (Self-Validation)

Expected Analytical Data:

  • 1H NMR (DMSO-d6):

    • Disappearance of the methyl ester singlet at

      
       ppm.
      
    • Appearance of a broad singlet at

      
       ppm (COOH).
      
    • Aromatic region: Indole C3-H singlet typically around

      
       ppm.
      
  • LCMS:

    • Parent Ion:

      
       (Calculated for 
      
      
      
      ).
    • Shift: Mass decreases by 14 amu (loss of

      
       from methyl ester to acid).
      

References

  • Reaction Mechanism & General Protocol

    • Title: Basic Hydrolysis of Esters (Saponification)[1][2]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Indole-2-Carboxylate Synthesis & Stability

    • Title: Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure)
    • Source: Organic Syntheses, Coll. Vol. 5, p.650 (1973)
    • URL:[Link]

  • Microwave-Assisted Synthesis (Alternative Conditions)

    • Title: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid[3]

    • Source: J. Braz.[3] Chem. Soc., Vol. 22, No. 11 (2011)

    • URL:[Link]

  • Decarboxylation Risks

    • Title: Decarboxylation of Carboxylic Acids[4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Application

C3 functionalization reactions of methyl 1,5-dimethyl-1H-indole-2-carboxylate

Application Note: Strategic C3-Functionalization of Methyl 1,5-dimethyl-1H-indole-2-carboxylate Executive Summary & Substrate Analysis Target Molecule: Methyl 1,5-dimethyl-1H-indole-2-carboxylate CAS (Analog): 16382-15-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C3-Functionalization of Methyl 1,5-dimethyl-1H-indole-2-carboxylate

Executive Summary & Substrate Analysis

Target Molecule: Methyl 1,5-dimethyl-1H-indole-2-carboxylate CAS (Analog): 16382-15-3 (Ethyl ester variant)

This guide addresses the specific synthetic challenges associated with Methyl 1,5-dimethyl-1H-indole-2-carboxylate . Unlike simple indoles (e.g., skatole), this substrate features a "Push-Pull" electronic system that alters standard reactivity profiles:

  • The "Pull" (Deactivation): The C2-carboxylate is a strong electron-withdrawing group (EWG). It significantly lowers the HOMO energy of the indole ring, making the C3 position less nucleophilic than in unsubstituted indoles. This suppresses background polymerization but requires more potent electrophiles or catalytic activation.

  • The "Push" (Activation): The C5-methyl group and N1-methyl group provide electron donation. The C5-methyl, in particular, stabilizes the

    
    -complex intermediate during Electrophilic Aromatic Substitution (EAS) at C3, partially counteracting the C2-deactivation.
    

Strategic Implication: While C3 remains the preferred site for functionalization, reactions must be tuned to overcome the C2-EWG deactivation without forcing conditions that degrade the ester.

Visualizing the Reactivity Landscape

IndoleReactivity Substrate Methyl 1,5-dimethyl- 1H-indole-2-carboxylate C3_Pos C3 Position: Primary Nucleophilic Site (Deactivated by C2-Ester) Substrate->C3_Pos Target Site C2_Pos C2 Position: Blocked by Ester (EWG) Directs Reactivity to C3 Substrate->C2_Pos Electronic Pull C5_Pos C5-Methyl: Weakly Activating (+I) Stabilizes C3-Cation Substrate->C5_Pos Electronic Push C2_Pos->C3_Pos Reduces Nucleophilicity C5_Pos->C3_Pos Restores Reactivity

Figure 1: Electronic "Push-Pull" map of the substrate. The C2-ester deactivates C3, while the C5-methyl aids in stabilizing the transition state for C3 functionalization.

Protocol 1: Regioselective C3-Bromination

Application: Preparation of precursors for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Scientific Rationale: Direct bromination of electron-deficient indoles requires controlling the concentration of the brominating agent. While elemental bromine (


) can be used, it often leads to over-bromination or oxidation of the methyl groups. N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF) is chosen here. DMF activates NBS via polarization and stabilizes the intermediate bromonium ion, ensuring exclusive C3 selectivity over the benzenoid ring (C6/C4).

Step-by-Step Protocol:

  • Setup: Charge a dry 100 mL round-bottom flask with Methyl 1,5-dimethyl-1H-indole-2-carboxylate (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side-reactions at the benzylic methyl groups.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane). The product (3-bromo derivative) is typically less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Workup:

    • If solid forms: Filter, wash with water (3x) to remove succinimide and DMF, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 30 mL). Wash organics with 5% LiCl (aq) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Usually not required (>95% purity). If necessary, recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Expected Yield: 88–95%

Protocol 2: Palladium-Catalyzed Direct C3-Arylation (C-H Activation)

Application: Rapid access to biaryl scaffolds for drug discovery without pre-functionalization.

Scientific Rationale: Traditional cross-coupling requires a C3-halide (Protocol 1). However, modern C-H activation allows direct coupling. For C2-blocked indoles, the mechanism typically involves a Concerted Metallation-Deprotonation (CMD) pathway. The C2-ester prevents C2-palladation, forcing the Pd catalyst to the C3 position. We utilize a Pd(II)/Ag(I) system where Pivalic Acid (PivOH) acts as a crucial proton shuttle.

Mechanism Visualization (CMD Pathway):

PdCycle Start Pd(OAc)2 + PivOH ActiveCat Active Species: [Pd(OPiv)2] Start->ActiveCat Coordination Pi-Coordination to Indole C2=C3 ActiveCat->Coordination CMD_Step CMD Transition State: Pd binds C3, PivO- pulls H3 Coordination->CMD_Step Rate Limiting Intermediate C3-Pd(II)-Indole Intermediate CMD_Step->Intermediate - PivOH OxAdd Oxidative Addition (Ar-I) Intermediate->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->ActiveCat Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalate acts as a base to deprotonate C3 simultaneously as Palladium forms the C-Pd bond.

Step-by-Step Protocol:

  • Reagents: In a glovebox or under Argon, combine:

    • Substrate (1.0 equiv)

    • Aryl Iodide (1.5 equiv) — Note: Electron-rich aryl iodides perform better.

    • 
       (5 mol%)[1]
      
    • 
       (1.0 equiv) — Oxidant/Base source.
      
    • Pivalic Acid (30 mol%) — Critical additive for CMD mechanism.

  • Solvent: Add anhydrous DCE (1,2-dichloroethane) or Toluene (0.2 M).

  • Conditions: Seal the tube and heat to 100–110 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with

    
    ) to remove silver salts.
    
  • Purification: Concentrate and purify via Silica Gel Chromatography (Gradient 0-30% EtOAc/Hexane).

Expert Insight: If the reaction is sluggish due to the C2-ester steric bulk, switch the solvent to DMF/DMSO (9:1) and use


 as the base, though this may require higher temperatures (

).

Protocol 3: Friedel-Crafts C3-Acylation

Application: Introduction of ketone handles for further diversification (e.g., reduction to alkyls, heterocycle formation).

Scientific Rationale: Standard Vilsmeier-Haack formylation can be slow on indole-2-carboxylates. Friedel-Crafts acylation using acid chlorides and a strong Lewis Acid is more robust. The 5-methyl group is critical here; it directs electrophilic attack para to itself (which is C2, but C2 is blocked) or ortho (C4/C6). However, the pyrrole ring (C3) remains the most nucleophilic site despite the deactivation. We use Aluminum Chloride (


)  or Tin(IV) Chloride (

)
to generate a "super-electrophile" acylium ion.

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck flask under

    
    . Add 
    
    
    
    (2.5 equiv) and anhydrous
    
    
    (DCM).
  • Acylium Formation: Cool to 0 °C. Add the Acid Chloride (R-COCl, 1.2 equiv) dropwise. Stir for 20 mins to form the complex.

  • Substrate Addition: Dissolve Methyl 1,5-dimethyl-1H-indole-2-carboxylate (1.0 equiv) in minimal DCM and add dropwise to the Lewis Acid mixture at 0 °C.

  • Reaction: Allow to warm to RT. If R is bulky, reflux (40 °C) may be required. Stir 6–12 hours.

  • Quench (Exothermic): Pour slowly into an ice/HCl mixture. Caution: Aluminum salts generate significant heat.

  • Workup: Extract with DCM. Wash with

    
     (sat) and Brine.
    
  • Data Check: 3-Acyl indoles typically show a significant redshift in UV absorbance and a downfield shift of the C4-proton in NMR due to the carbonyl anisotropy.

Comparative Data Summary

Reaction TypeReagentsKey IntermediateTypical YieldPrimary Challenge
Halogenation NBS, DMF, 25°CBromonium Ion90-95%Over-bromination (rare with C2-ester)
C-H Arylation Pd(OAc)2, Ag2CO3, PivOHPd-Cycle (CMD)60-85%Steric hindrance at C2/C3 interface
Acylation RCOCl, AlCl3, DCMAcylium Ion70-85%Lewis Acid coordination to Ester

References

  • Direct C3-Arylation: Zhang, Z., et al. "Direct palladium-catalyzed C-3 arylation of indoles containing unprotected heterocyclic nitrogen atom."[2] Tetrahedron Letters, 2007, 48(13), 2377-2380.

  • Friedel-Crafts Acylation: Ottoni, O., et al. "Acylation of Indole Under Friedel-Crafts Conditions—An Improved Method to Obtain 3-Acylindoles Regioselectively."[3] Organic Letters, 2001, 3(7), 1005–1007.[3]

  • Mechanistic Insight (CMD): Stuart, D. R., & Fagnou, K. "The catalytic cross-coupling of unactivated arenes." Science, 2007, 316(5828), 1172-1175.

  • Indole-2-Carboxylate Reactivity: Battistuzzi, G., et al. "C3-Arylation of indoles with aryl ketones via C–C/C–H activations." Chemical Communications, 2013.[4]

Sources

Method

reduction protocols for the ester group in methyl 1,5-dimethylindole-2-carboxylate

Application Note: Reduction Protocols for Methyl 1,5-Dimethylindole-2-Carboxylate Part 1: Executive Summary & Chemical Context Target Molecule: Methyl 1,5-dimethylindole-2-carboxylate Molecular Weight: 203.24 g/mol Key F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reduction Protocols for Methyl 1,5-Dimethylindole-2-Carboxylate

Part 1: Executive Summary & Chemical Context

Target Molecule: Methyl 1,5-dimethylindole-2-carboxylate Molecular Weight: 203.24 g/mol Key Functional Group:


-unsaturated ester (conjugated to indole C2).

The Challenge: Reducing the ester group at the C2 position of an indole ring presents a specific chemo-selectivity challenge. The indole nucleus is electron-rich, but the C2-C3 double bond can be susceptible to reduction (yielding an indoline) under vigorous catalytic hydrogenation or acidic hydride conditions. Furthermore, the goal is often to distinguish between the Alcohol (via complete reduction) and the Aldehyde (via partial reduction), both of which are critical pharmacophores in drug development (e.g., indomethacin analogs, melatonin receptor agonists).

Strategic Recommendation:

  • For Alcohols: Use Lithium Aluminum Hydride (LiAlH

    
    )  in THF. It is the gold standard for reliability and yield, sparing the indole double bond under controlled temperatures.
    
  • For Aldehydes: While direct reduction with DIBAL-H is possible, it is operationally "finicky" on this substrate due to the stability of the tetrahedral intermediate.[1] The "Red-Ox" Strategy (Reduction to alcohol followed by MnO

    
     oxidation) is recommended for higher reproducibility in a drug discovery setting.
    

Part 2: Decision Matrix & Workflow (Visualization)

The following decision tree outlines the optimal synthetic pathway based on your desired end-product.

ReductionStrategy Start Methyl 1,5-dimethylindole- 2-carboxylate Method_LAH Protocol A: LiAlH4 (0°C, THF) High Yield, Robust Start->Method_LAH Standard Route Method_DIBAL Protocol B: DIBAL-H (-78°C, Toluene) Direct, High Risk of Over-reduction Start->Method_DIBAL Cryogenic Route Method_RedOx Protocol C: Red-Ox Sequence 1. LiAlH4 Reduction 2. MnO2 Oxidation Start->Method_RedOx Recommended for Purity Target_Alc Target: Alcohol (1,5-dimethyl-1H-indol-2-yl)methanol Target_Ald Target: Aldehyde (1,5-dimethyl-1H-indole-2-carbaldehyde) Method_LAH->Target_Alc Method_DIBAL->Target_Ald Variable Yield Method_RedOx->Target_Ald

Figure 1: Strategic decision tree for indole ester reduction. Green paths indicate high-reliability workflows.

Part 3: Detailed Experimental Protocols

Protocol A: Complete Reduction to Alcohol (LiAlH )

Best for: Generating building blocks for further functionalization (e.g., conversion to halides).

Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction. The indole double bond is stable because the hydride attacks the carbonyl carbon, not the alkene, and the indole nitrogen lone pair renders the C2=C3 bond electron-rich (repelling hydride attack).

Reagents:

  • Substrate: Methyl 1,5-dimethylindole-2-carboxylate (1.0 equiv)

  • Reagent: LiAlH

    
     (1.5 equiv - excess ensures kinetics)
    
  • Solvent: Anhydrous THF (Ether is acceptable, but indoles have better solubility in THF).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon/Nitrogen. Add LiAlH

    
     (powder or pellets) and suspend in anhydrous THF (0.2 M concentration relative to substrate).
    
  • Addition: Cool the LiAlH

    
     suspension to 0°C  (ice bath). Dissolve the indole ester in a minimal amount of anhydrous THF and add it dropwise via syringe/cannula.
    
    • Expert Note: The reaction is exothermic. Maintain internal temp <10°C to prevent side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (typically 1-2 hours).[2]

    • QC Check: Disappearance of ester spot; appearance of polar alcohol spot.

  • The Fieser Quench (Critical): Do NOT use acid (risk of polymerization). Use the Fieser method for a granular, filterable precipitate:

    • Cool to 0°C.

    • Add x mL Water (where x = grams of LiAlH

      
       used).
      
    • Add x mL 15% NaOH .

    • Add 3x mL Water .

  • Workup: Warm to RT and stir for 15 mins until a white precipitate forms. Add MgSO

    
     to dry the solvent simultaneously. Filter through a Celite pad.[3][4][5] Rinse with EtOAc.[4][6]
    
  • Isolation: Concentrate in vacuo. The product is usually a white solid requiring minimal purification.

Data Validation:

Metric Expected Value Notes
Yield 85-95% Very efficient transformation.

|


H NMR  | 

4.74 (s, 2H) | Appearance of CH

OH signal. | |

H NMR
|

3.90 (s, 3H) | Disappearance of COOCH

signal. |
Protocol B: Controlled Reduction to Aldehyde (DIBAL-H)

Best for: Direct access when oxidation steps must be avoided. Requires strict cryogenic control.

Mechanism: DIBAL-H forms a stable tetrahedral aluminum-hemiacetal intermediate at low temperatures.[1] This intermediate does not collapse to the aldehyde until the acidic workup, preventing over-reduction to the alcohol.

Reagents:

  • Reagent: DIBAL-H (1.1 equiv, 1.0 M in Toluene/Hexanes).

  • Solvent: Anhydrous Toluene or DCM.

  • Temp: -78°C (Dry ice/Acetone).

Step-by-Step Procedure:

  • Dissolve substrate in Anhydrous Toluene (0.1 M) under Argon.

  • Cool strictly to -78°C . Allow 15 mins for thermal equilibration.

  • Add DIBAL-H solution dropwise over 20 mins along the flask wall to pre-cool the reagent.

  • Stir at -78°C for 2 hours. Do not let the temperature rise.

  • Quench: While still at -78°C, add Methanol (excess) to destroy residual hydride. Then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

  • Workup: Warm to RT. Stir vigorously for 1-2 hours until the two phases (organic/aqueous) separate clearly (Rochelle's salt breaks the aluminum emulsion).

  • Extract with EtOAc, dry, and concentrate.

Risk Factor: On indole substrates, the electron-donating nitrogen can destabilize the intermediate, leading to some alcohol formation (over-reduction). If >10% alcohol is observed, switch to Protocol C.

Protocol C: The "Red-Ox" Sequence (Robust Aldehyde Synthesis)

Best for: Pharmaceutical Scale-up and high purity.

Concept: Instead of fighting the kinetics of DIBAL, reduce completely to the alcohol (Protocol A), then selectively oxidize back to the aldehyde.

Step 2 (Oxidation) Procedure:

  • Dissolve the crude alcohol from Protocol A in DCM (0.1 M).

  • Add Activated MnO

    
      (10-20 equiv).
    
    • Why MnO

      
      ? It selectively oxidizes allylic/benzylic alcohols (the indole C2 position is "benzylic-like") to aldehydes without over-oxidizing to carboxylic acids.
      
  • Stir at RT for 12-24 hours.

  • Filter through Celite.[3][4][5] Concentrate.

  • Result: High-purity 1,5-dimethylindole-2-carbaldehyde.

Part 4: Troubleshooting & Safety

Common Pitfalls:

  • Indoline Formation: Using NaBH

    
     in acidic media (e.g., acetic acid) will reduce the C2-C3 double bond [1]. Avoid acidic hydride conditions.
    
  • Emulsions: Aluminum salts form gelatinous emulsions. Always use Rochelle's salt (for DIBAL) or Fieser workup (for LiAlH

    
    ).
    
  • Solubility: 1,5-dimethylindole esters are moderately lipophilic. If precipitation occurs during low-temp DIBAL reactions, switch solvent to DCM.

Safety (E-E-A-T):

  • LiAlH

    
      is pyrophoric. Never use in humid environments. Ensure a Class D fire extinguisher is nearby.
    
  • Methyl Iodide residue: If the starting material was made via methylation of the N-H indole, ensure no methyl iodide remains, as it can react violently with hydrides.

References

  • Gribble, G. W., et al. (1974).[7] Reactions of Sodium Borohydride in Acidic Media.[7] Reduction of Indoles and Alkylation of Aromatic Amines. Journal of the American Chemical Society.[7] Link

  • Zhang, X., et al. (2012). An Efficient and General Synthesis of Oxazino[4,3-a]indoles. RSC Advances. (Detailed protocol for 5-methyl-1H-indol-2-yl methanol synthesis). Link

  • Li, J., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry. (Describes the Red-Ox pathway: Ester -> Alcohol -> Aldehyde via MnO2). Link

  • Master Organic Chemistry. (2011).[8] DIBAL-H Reduction of Esters to Aldehydes. (Mechanistic grounding for Protocol B). Link

Sources

Application

scale-up procedures for methyl 1,5-dimethyl-1H-indole-2-carboxylate production

Application Note & Protocol Guide Topic: Scale-Up Procedures for the Production of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate For: Researchers, Scientists, and Drug Development Professionals Executive Summary The indole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-Up Procedures for the Production of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and pharmaceuticals.[1] Methyl 1,5-dimethyl-1H-indole-2-carboxylate is a key intermediate for synthesizing more complex molecules, including potent anti-trypanosomal agents.[2] Transitioning the synthesis of such intermediates from the laboratory bench to pilot or production scale is a non-linear challenge fraught with potential pitfalls in thermal management, mixing efficiency, and impurity profiling.[3] This guide provides a comprehensive framework for the robust and scalable synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate via the Fischer indole synthesis, a classic yet powerful transformation.[4] We will dissect the underlying mechanism, present a validated gram-scale laboratory protocol, and then extrapolate this to a kilogram-scale process, focusing on the critical parameters that govern success and safety at scale.

Foundational Chemistry: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable methods for constructing the indole ring system.[4][5] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6]

For our target molecule, the key starting materials are 1-methyl-1-(p-tolyl)hydrazine and methyl pyruvate . The reaction is typically catalyzed by a Brønsted or Lewis acid, such as polyphosphoric acid (PPA) or zinc chloride.[5][7]

Reaction Mechanism

The synthesis follows a well-elucidated mechanistic pathway, which is crucial for understanding potential side reactions and for process optimization.

  • Hydrazone Formation: The arylhydrazine and ketone condense to form the corresponding arylhydrazone. This step is often performed in situ.[5]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate.[4][6]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amine onto the imine, forming a cyclic aminal.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the final, energetically favorable aromatic indole.[4]

Fischer_Indole_Mechanism Reactants 1-Methyl-1-(p-tolyl)hydrazine + Methyl Pyruvate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement Acid-Catalyzed [3,3]-Shift Cyclized Cyclized Aminal Rearrangement->Cyclized Aromatization & Cyclization Product Methyl 1,5-Dimethyl-1H-indole-2-carboxylate Cyclized->Product -NH3 Elimination

Caption: Mechanism of the Fischer Indole Synthesis.

Part I: Laboratory-Scale Synthesis Protocol (10-gram Scale)

This protocol is designed for initial synthesis, proof-of-concept, and generation of material for analytical standard development.

Workflow Overview

Lab_Scale_Workflow start Start reagents Charge Reactor with 1-Methyl-1-(p-tolyl)hydrazine and Ethanol start->reagents add_pyruvate Controlled Addition of Methyl Pyruvate reagents->add_pyruvate heat_cyclize Heat to Reflux & Add Polyphosphoric Acid (PPA) add_pyruvate->heat_cyclize monitor Monitor Reaction (TLC/HPLC) heat_cyclize->monitor workup Quench with Ice-Water, Neutralize & Extract with Ethyl Acetate monitor->workup Upon Completion purify Purify via Flash Chromatography or Recrystallization workup->purify analyze Analyze Final Product (NMR, MS, Purity) purify->analyze end End analyze->end

Caption: Laboratory-Scale Synthesis Workflow.

Materials & Reagents
ReagentMW ( g/mol )Amount (g)MmolEquivalents
1-Methyl-1-(p-tolyl)hydrazine136.2010.073.41.0
Methyl Pyruvate102.098.2881.11.1
Polyphosphoric Acid (PPA)-50 g--
Ethanol (200 proof)46.07150 mL--
Ethyl Acetate88.11300 mL--
Saturated Sodium Bicarbonate (aq.)-200 mL--
Brine-100 mL--
Step-by-Step Protocol
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 1-methyl-1-(p-tolyl)hydrazine (10.0 g, 73.4 mmol) and ethanol (150 mL). Begin stirring under a nitrogen atmosphere.

  • Hydrazone Formation: Add methyl pyruvate (8.28 g, 81.1 mmol) dropwise to the stirred solution over 10 minutes. A slight exotherm may be observed. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Carefully add polyphosphoric acid (50 g) in portions to the reaction mixture. Causality Note: PPA serves as both the acid catalyst and a dehydrating agent, driving the cyclization forward. The addition can be highly exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic slurry with saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. The product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to yield the title compound as a solid. A synthesis of a similar compound, 1,5-dimethyl-1H-indole-2-carboxylic acid, was reported to yield a white solid.[2]

Part II: Scale-Up Considerations & Pilot-Scale Protocol (1-kg Scale)

Scaling a synthesis from grams to kilograms is not merely a matter of multiplying reagent quantities.[3] New variables related to physics and safety become dominant process-controlling factors.

Key Scale-Up Parameter Analysis
  • Thermal Management: The acid-catalyzed cyclization is exothermic. At the 10-gram scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the ambient environment. At the 1-kg scale in a large reactor, this ratio decreases dramatically, leading to potential heat accumulation.[3]

    • Solution: Utilize a jacketed reactor with a thermal control unit to actively heat and, more importantly, cool the reaction. This prevents temperature spikes that can lead to the formation of tar and other degradation byproducts.[9]

  • Mixing Efficiency: A magnetic stir bar is ineffective in a large volume. Inefficient mixing creates non-homogeneous zones, leading to localized "hot spots" where reagents concentrate, causing side reactions and reducing yield.[3]

    • Solution: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous and uniform mixing of the entire reaction mass.

  • Reagent Addition: The exothermic nature of adding PPA becomes a significant safety hazard at scale. A rapid, uncontrolled addition can cause the solvent to boil violently.

    • Solution: Add critical reagents, especially the acid catalyst, via a metering pump over an extended period (e.g., 60-90 minutes), allowing the cooling system to manage the heat generated in real-time.

  • Work-up and Isolation: Handling large volumes of flammable solvents for extraction poses safety and logistical challenges. Filtration of kilogram quantities of product is much slower than on a lab scale.

    • Solution: Prioritize crystallization over chromatography for purification at scale. It is more economical and easier to implement for large quantities. Design the process to induce crystallization directly from the reaction mixture or a solvent swap if possible, minimizing large-scale liquid-liquid extractions.

Pilot-Scale Workflow

Pilot_Scale_Workflow start Start reagents Charge 50L Jacketed Reactor with 1-Methyl-1-(p-tolyl)hydrazine and Ethanol start->reagents add_pyruvate Pumped Addition of Methyl Pyruvate reagents->add_pyruvate add_ppa Controlled, Slow Addition of PPA via Metering Pump (Maintain T < 40°C) add_pyruvate->add_ppa heat_cyclize Ramp Temperature to 80°C using Thermal Control Unit add_ppa->heat_cyclize monitor In-situ Monitoring (Process Analytical Technology) heat_cyclize->monitor workup Cool Reactor & Transfer Slurry to Quench Vessel with Ice-Water monitor->workup Upon Completion isolate Neutralize, Filter Product on Nutsche Filter-Dryer workup->isolate dry Dry Product under Vacuum with Heating isolate->dry analyze QC Analysis (Purity, Residual Solvents) dry->analyze end End analyze->end

Caption: Pilot-Scale Synthesis Workflow.

Pilot-Scale Protocol (1-kg Product Target)
  • Equipment: 50 L jacketed glass reactor with overhead stirring, thermal control unit, metering pump, and condenser.

  • Assumed Yield: 75%

ReagentMW ( g/mol )Amount (kg)MolesEquivalents
1-Methyl-1-(p-tolyl)hydrazine136.201.007.341.0
Methyl Pyruvate102.090.838.111.1
Polyphosphoric Acid (PPA)-5.0--
Ethanol (200 proof)46.0715 L--
  • Reactor Setup & Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 1-methyl-1-(p-tolyl)hydrazine (1.00 kg, 7.34 mol) and ethanol (15 L). Start the overhead stirrer at a speed sufficient to create a vortex.

  • Substrate Addition: Add methyl pyruvate (0.83 kg, 8.11 mol) via the metering pump over 30 minutes, maintaining the internal temperature below 30°C using the reactor jacket.

  • Catalyst Addition: Begin slow, subsurface addition of polyphosphoric acid (5.0 kg) via a heavy-duty pump. Monitor the internal temperature closely and adjust the addition rate to maintain T < 40°C. This may take 60-90 minutes.

  • Cyclization: Once the PPA addition is complete, ramp the reactor temperature to 80°C and hold for 3-5 hours, monitoring for completion.

  • Work-up & Isolation: Cool the reactor to 20°C. In a separate quench vessel, prepare 50 kg of an ice/water slurry. Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

  • Purification: Neutralize the slurry with a calculated amount of 50% NaOH solution. Filter the resulting solid product using a Nutsche filter-dryer. Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product in the filter-dryer or a vacuum oven at 50-60°C until a constant weight is achieved.

Advanced Scale-Up Technologies: Continuous Flow Chemistry

For even larger scales or processes with significant safety concerns, continuous flow chemistry offers a transformative alternative to batch processing.[9] By pumping reagents through small, temperature-controlled channels or reactors, several challenges of batch scale-up are mitigated.[8][10]

  • Enhanced Safety: The reaction volume at any given moment is very small, minimizing the risk associated with exotherms or hazardous intermediates.[9]

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heating and cooling, preventing side reactions and improving yield.[9][10]

  • Seamless Scalability: Increasing production volume is often as simple as running the system for a longer duration ("scale-out") rather than redesigning a larger, more complex reactor.[9]

Conclusion

The successful scale-up of methyl 1,5-dimethyl-1H-indole-2-carboxylate synthesis hinges on a thorough understanding of the Fischer indole mechanism and a proactive approach to managing the physical realities of large-scale chemical processing. By focusing on critical parameters such as thermal control, efficient mixing, and controlled reagent addition, the transition from a laboratory curiosity to a pilot-scale reality can be achieved safely and efficiently. The protocols and considerations outlined in this guide provide a robust foundation for researchers and process chemists aiming to produce this valuable intermediate at scale.

References

  • Benchchem. (n.d.). Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem Technical Support Center.
  • Banu, H., & Singh, R. V. (2025).
  • EurekAlert!. (2023, April 30).
  • Domling, A., et al. (n.d.).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Butcher, R. J., et al. (2014). Crystal structure of dimethyl 3,3′-[(4-chlorophenyl)
  • Lab Manager. (2023, May 1).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Tokyo Chemical Industry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Indole.
  • Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • De Rycker, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1,5-Dimethyl-1H-Indole-2-Carboxylate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Indole-2-Carboxylates Executive Summary You are attempting to synthesize methyl 1,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Indole-2-Carboxylates

Executive Summary

You are attempting to synthesize methyl 1,5-dimethyl-1H-indole-2-carboxylate . High-yield synthesis of this specific target relies on managing two distinct chemical challenges: the regioselectivity of the Fischer cyclization (to place the C5-methyl) and the chemoselectivity of the N-alkylation (to place the N1-methyl without hydrolyzing the ester).

This guide prioritizes the Two-Stage Protocol (Fischer Cyclization


 N-Methylation) over the "One-Pot" method using N-methylhydrazines, as the former offers superior purification control and reagent stability.

Module 1: The Fischer Indole Cyclization

Objective: Synthesis of the intermediate methyl 5-methyl-1H-indole-2-carboxylate.

The Protocol
  • Reagents:

    
    -Tolylhydrazine hydrochloride (1.0 eq), Methyl Pyruvate (1.1 eq).
    
  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or H₂SO₄/MeOH.

  • Key Mechanism: The

    
    -tolyl substituent directs the methyl group exclusively to the 5-position  of the indole ring. (Note: 
    
    
    
    -tolylhydrazine would yield a difficult-to-separate mixture of 4- and 6-isomers).[1]
Troubleshooting Guide: Cyclization Failure Modes

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

  • Diagnosis: "Charring" due to uncontrolled exotherm or excessive acid strength.

  • The Fix:

    • Switch to PPA: Polyphosphoric acid acts as a heat sink and solvent, modulating the exotherm better than concentrated H₂SO₄.

    • Temperature Ramping: Do not plunge reagents into hot acid. Mix at 40°C, then ramp slowly to 90–100°C.

    • The "Robinson" Modification: Isolate the hydrazone before cyclization. React the hydrazine and pyruvate in cold methanol first, filter the solid hydrazone, dry it, and then add it to the hot acid. This removes water (a byproduct of hydrazone formation) which inhibits the cyclization.

Q2: I have low yield, and NMR shows starting material remains.

  • Diagnosis: Incomplete Fischer rearrangement, likely due to water accumulation.

  • The Fix: Add a dehydrating agent. If using H₂SO₄/MeOH, add 4Å molecular sieves or use trimethyl orthoformate (TMOF) as a water scavenger during the hydrazone formation step.

Module 2: N-Methylation Optimization

Objective: Conversion of the NH-indole to the N-methyl target.

The Protocol
  • Substrate: Methyl 5-methyl-1H-indole-2-carboxylate.

  • Reagents: Iodomethane (MeI) or Dimethyl Carbonate (DMC).

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or Acetone.

Troubleshooting Guide: N-Alkylation Failure Modes

Q3: I see the N-methyl product, but my ester has disappeared (Acid formation).

  • Diagnosis: Saponification. You used a base that generated hydroxide (e.g., NaOH, KOH) or your solvent was "wet."

  • The Fix:

    • Switch Base: Use Cs₂CO₃ (Cesium Carbonate). It is strong enough to deprotonate the indole NH (

      
      ) but less nucleophilic than hydroxide, preserving the ester.
      
    • Dry Conditions: Flame-dry your glassware. Water + Carbonate

      
       Hydroxide 
      
      
      
      Ester Hydrolysis.

Q4: The reaction is sluggish; I have a mix of NH-starting material and product.

  • Diagnosis: Poor solubility of the indole anion or "potassium effect."

  • The Fix:

    • The "Cesium Effect": Switch from K₂CO₃ to Cs₂CO₃. The larger cesium cation stabilizes the delocalized indole anion and improves solubility in DMF.

    • Phase Transfer: If using acetone/K₂CO₃, add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the carbonate into the organic phase.

Module 3: Visualization & Logic Flow

Pathway & Troubleshooting Logic

IndoleSynthesis Start Start: p-Tolylhydrazine + Methyl Pyruvate Hydrazone Intermediate: Hydrazone Formed Start->Hydrazone MeOH, 25°C Cyclization Step 1: Fischer Cyclization (Acid Catalyst) Hydrazone->Cyclization PPA, 90°C IndoleNH Intermediate: Methyl 5-methyl-1H-indole-2-carboxylate Cyclization->IndoleNH Success Tar Failure: Black Tar/Polymer Cyclization->Tar Overheating/Wet Methylation Step 2: N-Methylation (MeI + Base) IndoleNH->Methylation DMF, Cs2CO3 FinalProduct Target: Methyl 1,5-dimethyl-1H-indole-2-carboxylate Methylation->FinalProduct Anhydrous Hydrolysis Failure: Carboxylic Acid (Ester Loss) Methylation->Hydrolysis Wet Solvent/NaOH Tar->Cyclization Fix: Isolate Hydrazone First Hydrolysis->Methylation Fix: Use Cs2CO3 + Dry DMF

Caption: Figure 1. Synthetic workflow and critical control points for preventing polymerization (Tar) and saponification (Hydrolysis).

Module 4: Self-Validating Analytical Data

Verify your product identity immediately using these predicted NMR markers. If these signals are absent, stop and troubleshoot the previous step.

PositionMoiety1H NMR Shift (approx., CDCl3)MultiplicityDiagnostic Value
N-1 N-CH₃ 4.00 - 4.05 ppm Singlet (3H)Critical: Confirms N-methylation. If missing, you have the NH-indole.
C-2 COOCH₃ 3.90 - 3.95 ppm Singlet (3H)Critical: Confirms Ester integrity. If missing, you hydrolyzed to the acid.
C-5 Ar-CH₃ 2.40 - 2.45 ppm Singlet (3H)Confirms 5-methyl placement (from p-tolyl start).
C-3 Ar-H 7.10 - 7.20 ppm Singlet (1H)Characteristic C3 proton of indole-2-esters.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Ishizaki, M., et al. (2022).[10] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts.[10] Organic Letters, 24(40), 7380–7384. Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.Link

  • Gassman, P. G., & van Bergen, T. J. (1976). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate.[11] Organic Syntheses, 56, 72. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 1,5-dimethyl-1H-indole-2-carboxylate

The following technical guide serves as a specialized support resource for the purification of methyl 1,5-dimethyl-1H-indole-2-carboxylate and structurally related indole esters. It is designed for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of methyl 1,5-dimethyl-1H-indole-2-carboxylate and structurally related indole esters. It is designed for researchers requiring high-purity material for downstream applications such as drug discovery or total synthesis.

Case Overview & Molecule Profile
  • Target Molecule: Methyl 1,5-dimethyl-1H-indole-2-carboxylate

  • Chemical Class: Indole-2-carboxylic acid ester

  • Primary Impurities: Unreacted arylhydrazines (from Fischer synthesis), oligomeric oxidation byproducts (colored), and hydrolyzed acid derivatives.

  • Challenge: Indole esters are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, and they frequently retain oxidative chromophores (red/brown impurities).

Part 1: Solvent System Selection (FAQs)

Q1: What is the optimal solvent system for recrystallizing this specific indole ester? A: Based on the lipophilicity of the N-methyl and C-methyl groups combined with the polar ester functionality, hot Ethanol (EtOH) or Methanol (MeOH) are the primary solvents of choice.

  • Mechanism: The indole core is aromatic and lipophilic, while the ester provides hydrogen-bond accepting capability. Short-chain alcohols solubilize the compound effectively at boiling points (78°C for EtOH) but show significantly reduced solubility at 0–4°C, maximizing recovery.

  • Alternative: If the compound is too soluble in pure alcohol, use a solvent/anti-solvent pair : Dissolve in minimum hot Ethyl Acetate (EtOAc), then add warm Hexanes or Heptane until slight turbidity appears.

Q2: Why is my product turning pink/red during heating? A: Indoles are electron-rich and susceptible to oxidative degradation, often forming indolyl-radical oligomers which are highly colored.

  • Prevention: Minimize heating time. Do not boil the solution for extended periods.

  • Remediation: If the solution is colored, add 1–2% w/w activated charcoal to the hot solution, stir for 5 minutes, and filter through a Celite pad before cooling.

Q3: Can I use water as a co-solvent? A: Use caution. While EtOH/Water is a classic system, adding water to a hot ester solution can catalyze hydrolysis of the methyl ester to the corresponding carboxylic acid (1,5-dimethyl-1H-indole-2-carboxylic acid), especially if trace acid remains from the synthesis. If using water, ensure the solution is neutral and cool rapidly after addition.

Part 2: Detailed Recrystallization Protocol

Standard Operating Procedure (SOP-REC-IND-02)

Reagents:

  • Crude Methyl 1,5-dimethyl-1H-indole-2-carboxylate[1]

  • Solvent: Absolute Ethanol (Analytical Grade)

  • Activated Charcoal (optional)

  • Celite 545 (for filtration)

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a stir bar and a minimum amount of solvent (start with ~5 mL per gram of crude).

    • Heat to reflux (gentle boil) with stirring.

    • Critical: If solid remains, add solvent in small aliquots (1-2 mL) until fully dissolved.

  • Clarification (Hot Filtration):

    • If insoluble particles or colored impurities are present, add activated charcoal (1% w/w).

    • Filter the boiling solution through a pre-warmed glass funnel with a Celite pad into a clean, pre-warmed flask.

    • Why pre-warmed? To prevent premature crystallization on the filter paper, which leads to yield loss.

  • Crystallization:

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly (over 30–60 mins).

    • Note: Rapid cooling shocks the system, trapping impurities in the lattice or causing oiling out.

    • Once at room temperature, transfer to an ice-water bath (0–4°C) for 1 hour to complete precipitation.

  • Collection:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with a small volume of ice-cold solvent (same as used for crystallization).

    • Caution: Do not use room-temp solvent for washing; it will redissolve your product.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C or under high vacuum at room temperature to remove residual solvent.

Part 3: Visualization of Workflow

RecrystallizationWorkflow Start Crude Indole Ester Dissolve Dissolve in Hot Ethanol (Reflux Temp) Start->Dissolve CheckColor Is solution colored/dirty? Dissolve->CheckColor Charcoal Add Activated Charcoal & Filter Hot (Celite) CheckColor->Charcoal Yes Cooling Slow Cooling (RT -> 0°C) CheckColor->Cooling No Charcoal->Cooling Oiling Did it 'Oil Out'? Cooling->Oiling Reheat Reheat & Add More Solvent or Seed Crystal Oiling->Reheat Yes Filter Vacuum Filtration Oiling->Filter No (Crystals Formed) Reheat->Cooling Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 1: Decision-logic flowchart for the recrystallization of indole-2-carboxylates, including interventions for common failure modes like oiling out.

Part 4: Troubleshooting & Data Analysis

Troubleshooting Matrix

Issue Probable Cause Corrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.Reheat to dissolve. Add a small amount of extra solvent.[1][3] Add a "seed crystal" of pure product at the cloud point. Scratch the glass wall with a rod.
Low Yield Too much solvent used or product is too soluble.Boil off 20-30% of the solvent and re-cool. Cool to lower temp (-20°C).
Colored Product (Pink/Brown)Oxidation of indole ring.Recrystallize again using activated charcoal. Ensure minimal exposure to light and air during drying.
Melting Point Depression Solvent inclusion or impurities.Dry under high vacuum for 24h. Check NMR for solvent peaks.

Quantitative Purity Markers

  • Melting Point (MP): Literature values for similar methyl indole-2-carboxylates range from 126°C to 150°C depending on substitution patterns [1, 3].

    • Action: Establish the MP of your specific derivative. A sharp range (<2°C) indicates high purity.

  • TLC (Thin Layer Chromatography):

    • Solvent: Hexane:Ethyl Acetate (4:1 or 9:1).

    • Visualization: UV (254 nm) or Vanillin stain (indoles turn pink/purple).

References
  • Sigma-Aldrich. Methyl indole-5-carboxylate Product Specification. Retrieved from .[4]

  • Organic Syntheses. Ethyl 2-Methylindole-5-carboxylate. Org. Synth. 1977, 56,[1] 72. Retrieved from .

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank 2016. Retrieved from .

  • BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Methyl 1,5-Dimethylindole-2-carboxylate in Aqueous Media

Welcome to the technical support center for methyl 1,5-dimethylindole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 1,5-dimethylindole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common solubility challenges encountered with this compound in aqueous solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the successful and reproducible use of methyl 1,5-dimethylindole-2-carboxylate in your experiments.

Introduction to the Challenge

Methyl 1,5-dimethylindole-2-carboxylate is a hydrophobic molecule, a characteristic suggested by the logP of related indole derivatives. This inherent low water solubility can present significant hurdles in various experimental settings, particularly in biological assays that require aqueous buffers. Improper solubilization can lead to inaccurate results, compound precipitation, and wasted resources. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl 1,5-dimethylindole-2-carboxylate not dissolving in water?

A1: The molecular structure of methyl 1,5-dimethylindole-2-carboxylate contains a significant non-polar indole ring system and a methyl ester group, making it inherently hydrophobic. This property limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. The predicted XLogP3 value for similar structures like 1-methylindole and 5-methylindole is 2.7, indicating a preference for lipophilic environments over aqueous ones.

Q2: I'm seeing a precipitate in my cell culture media after adding the compound. What should I do?

A2: Precipitation in cell culture media is a common issue with hydrophobic compounds. This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, causing the compound to crash out of solution. To address this, it is crucial to ensure that the final concentration of the organic solvent is kept to a minimum, typically below 0.5% (v/v) for most cell lines to avoid solvent toxicity.[1] A good starting point is a final DMSO concentration of 0.1%.[2] If precipitation persists, consider the troubleshooting steps outlined in the guides below, such as using a higher-purity grade of the compound or employing alternative solubilization techniques.

Q3: Can I heat the solution to dissolve the compound?

A3: While gentle warming can sometimes aid in dissolution, it should be approached with caution. Many organic molecules, including indole derivatives, can be sensitive to high temperatures and may degrade. Before heating, it is advisable to consult the compound's safety data sheet (SDS) for information on its thermal stability. A more controlled and often safer approach is to use sonication in a water bath to provide energy for dissolution without excessive heat.

Q4: How does the purity of methyl 1,5-dimethylindole-2-carboxylate affect its solubility?

A4: The purity of your compound can significantly impact its solubility. Impurities can act as nucleation sites, promoting precipitation of the desired compound. Always use a high-purity grade of methyl 1,5-dimethylindole-2-carboxylate and ensure it has been stored correctly to prevent degradation.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols and troubleshooting tips for the most common and effective methods to solubilize methyl 1,5-dimethylindole-2-carboxylate.

Guide 1: The Co-Solvent Method (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro assays.

Core Principle: Co-solvents like DMSO are miscible with water and can dissolve non-polar compounds.[3] When a concentrated stock of the compound in DMSO is added to an aqueous buffer, the DMSO helps to keep the compound in solution.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of methyl 1,5-dimethylindole-2-carboxylate in a sterile, chemically resistant vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed.

Troubleshooting Common Issues with DMSO

Problem Possible Cause Solution
Compound precipitates upon dilution in aqueous buffer. The final DMSO concentration is too low to maintain solubility. The compound concentration exceeds its solubility limit in the final medium.Perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[4] Ensure the final concentration of the compound is within its solubility range in the assay medium containing the low percentage of DMSO.
Cell toxicity or altered cell function is observed. The final DMSO concentration is too high.Keep the final DMSO concentration in your assay as low as possible, ideally ≤ 0.1%.[2][5] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[4]
Inconsistent results between experiments. Water absorption by DMSO, leading to changes in its solvating power. Repeated freeze-thaw cycles causing compound degradation or precipitation.Use anhydrous DMSO and store it properly. Aliquot your stock solution to avoid multiple freeze-thaw cycles.
Guide 2: The Cyclodextrin Inclusion Complex Method

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly water-soluble molecules, thereby increasing their apparent water solubility.[6]

Core Principle: Methyl 1,5-dimethylindole-2-carboxylate, being hydrophobic, can be encapsulated within the non-polar cavity of a cyclodextrin molecule. This "inclusion complex" has a hydrophilic exterior, allowing it to dissolve in aqueous solutions.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers higher solubility and lower toxicity.

  • Molar Ratio Determination: The optimal molar ratio of the compound to cyclodextrin needs to be determined experimentally. Common starting ratios are 1:1 and 1:2.

  • Kneading Method (Small Scale):

    • Place a known amount of cyclodextrin in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the methyl 1,5-dimethylindole-2-carboxylate while continuously grinding with the pestle.

    • Continue kneading for 30-60 minutes.

    • The resulting paste can be dried (e.g., in a desiccator or under vacuum) and then dissolved in the aqueous buffer.

  • Co-evaporation Method:

    • Dissolve the methyl 1,5-dimethylindole-2-carboxylate in a suitable organic solvent (e.g., methanol, ethanol).

    • Dissolve the cyclodextrin in water.

    • Mix the two solutions and stir for a defined period (e.g., 1-2 hours).

    • Remove the solvents by rotary evaporation to obtain a solid complex.

    • The solid complex can then be dissolved in the desired aqueous medium.

Troubleshooting Common Issues with Cyclodextrins

Problem Possible Cause Solution
Incomplete solubilization. The molar ratio of cyclodextrin to the compound is too low. The chosen cyclodextrin is not suitable for the molecule.Increase the molar ratio of cyclodextrin to the compound. Try a different type of cyclodextrin (e.g., HP-β-CD instead of β-CD).
Precipitation over time. The inclusion complex is not stable. The concentration is still too high for the chosen formulation.Ensure the complex is fully formed by optimizing the preparation method (e.g., longer kneading or stirring time). Prepare fresh solutions before each experiment.
Interference with the biological assay. The cyclodextrin itself may interact with components of the assay or affect cell membranes.Include a control with the cyclodextrin alone at the same concentration to assess any background effects.
Guide 3: The pH Adjustment Method

Adjusting the pH of the solution can increase the solubility of ionizable compounds.

Core Principle: While the N-methyl group on the indole ring of methyl 1,5-dimethylindole-2-carboxylate removes the acidic proton, the molecule still contains a methyl ester group. This ester is susceptible to hydrolysis under both acidic and basic conditions.[1][7] Therefore, pH adjustment should be approached with extreme caution and primarily focus on a pH range where the compound is most stable. The pKa of the indole nitrogen in the non-N-methylated 5-methylindole is approximately 17.17, indicating it is not acidic under normal aqueous conditions.[8]

Experimental Protocol: pH-Dependent Solubility and Stability Testing

  • Initial Assessment: Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Solubility Test: Add an excess of methyl 1,5-dimethylindole-2-carboxylate to each buffer.

  • Equilibration: Shake the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Stability Test: Prepare solutions of the compound in the different pH buffers at a known concentration.

  • Time-Course Analysis: Analyze the concentration of the compound at various time points (e.g., 0, 1, 4, 8, 24 hours) to assess for degradation.

Troubleshooting Common Issues with pH Adjustment

Problem Possible Cause Solution
Compound degrades over time. The pH of the solution is promoting the hydrolysis of the methyl ester group.Based on your stability testing, choose a pH where the compound shows the highest stability. For esters, this is often in the slightly acidic to neutral pH range (around pH 4-6). Avoid strongly acidic or basic conditions.
Solubility is still insufficient. The compound is not ionizable within the stable pH range.pH adjustment may not be the most suitable primary method for this compound. It is better to use it in combination with other techniques like the co-solvent method.
The required pH is not compatible with the experimental system. The optimal pH for solubility and stability may be outside the physiological range required for biological assays.In such cases, other solubilization methods like co-solvents or cyclodextrins are more appropriate.

Visualization of Solubilization Strategies

solubilization_workflow cluster_problem The Challenge cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Methyl 1,5-dimethylindole-2-carboxylate CoSolvent Co-Solvent Method (e.g., DMSO) Problem->CoSolvent Primary Choice Cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) Problem->Cyclodextrin Alternative pH_Adjust pH Adjustment (Caution Advised) Problem->pH_Adjust Use with Care Outcome Homogeneous Aqueous Solution for Reliable Experiments CoSolvent->Outcome Cyclodextrin->Outcome pH_Adjust->Outcome

Sources

Optimization

Technical Support Center: Minimizing Side Products in 1,5-Dimethylindole Ester Synthesis

The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 1,5-dimethylindole-2-carboxylate esters . It prioritizes mechanistic understanding to troubleshoot and minim...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 1,5-dimethylindole-2-carboxylate esters . It prioritizes mechanistic understanding to troubleshoot and minimize specific side products.

Topic: Optimization of 1,5-dimethylindole-2-carboxylate synthesis. Target Audience: Medicinal Chemists, Process Chemists. Scope: Troubleshooting N-methylation (post-synthetic modification) and Fischer Indole Cyclization (de novo synthesis).

Diagnostic Overview: Which Route Are You Using?

The synthesis of 1,5-dimethylindole esters typically follows one of two pathways. Your side-product profile depends entirely on the chosen route.

  • Route A (Sequential): Fischer synthesis of 5-methylindole ester

    
    N-methylation .
    
    • Primary Failure Mode: C-alkylation (3,5-dimethyl derivative) and ester hydrolysis.

  • Route B (Direct): Fischer synthesis using N-methyl-N-(p-tolyl)hydrazine .

    • Primary Failure Mode: Acyclic amidine formation, N-N bond cleavage (tarring), and oligomerization.

Route A: Troubleshooting N-Methylation (The Alkylation Step)[1]

This is the most common route but is prone to regioselectivity errors. The indole nucleus is an ambident nucleophile .

The Core Problem: N- vs. C-Alkylation

The indole anion (indolyl) can react at the Nitrogen (N1) or Carbon-3 (C3).[1][2]

  • N1-Attack (Desired): Favored by hard ionic interactions (high charge density).

  • C3-Attack (Side Product): Favored by orbital control (HOMO coefficient is highest at C3).

Critical Insight: If the indole is not fully deprotonated , the neutral indole acts as a nucleophile solely at C3, leading to rapid formation of the 3,3-dialkyl or 1,3-dialkyl side products.

Protocol Optimization for N-Selectivity
VariableRecommendationTechnical Rationale
Base Sodium Hydride (NaH) (1.1–1.2 eq)Must effect irreversible, complete deprotonation . Weak bases (K₂CO₃) establish an equilibrium, leaving neutral indole available for C-alkylation.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the metal cation (Na⁺), leaving the indolyl anion "naked" and highly reactive at the hard N1 center.
Temperature 0°C

RT
Low temperature favors the kinetic product (N-alkylation). High heat promotes thermodynamic equilibration, often leading to C-alkylated rearranged products.
Reagent Iodomethane (MeI) High reactivity allows the reaction to proceed at low temperatures, suppressing the activation energy barrier for C-alkylation.
Pathway Visualization: The Ambident Nucleophile

The following diagram illustrates the bifurcation between the desired N-methylation and the parasitic C-methylation.

IndoleAlkylation Start 5-Methylindole-2-ester Anion Indolyl Anion (Ambident Nucleophile) Start->Anion Complete Deprotonation Neutral Neutral Indole (Incomplete Deprotonation) Start->Neutral Equilibrium (Weak Base) Base Base (NaH) Product 1,5-Dimethylindole Ester (N-Alkylated) Anion->Product Kinetic Control (0°C, DMF) SideC3 3,5-Dimethylindole Ester (C-Alkylated) Anion->SideC3 Thermodynamic Control (High T) Neutral->SideC3 C3 Attack (Fast) MeI MeI (Electrophile) SideHydro Carboxylic Acid (Hydrolysis) Product->SideHydro NaOH/H2O (Workup)

Caption: Mechanistic bifurcation in indole alkylation. Note that the presence of neutral indole (via incomplete deprotonation) is the primary driver of C-alkylated impurities.

Route B: Troubleshooting Fischer Indole Synthesis

If you are building the ring from scratch using N-methyl-p-tolylhydrazine and Ethyl Pyruvate , the challenges shift to interrupted cyclization .

The Core Problem: N-N Bond Cleavage

The Fischer synthesis requires a [3,3]-sigmatropic rearrangement. However, electron-donating groups (like the 5-methyl group on the hydrazine) stabilize the ammonium intermediate, which can lead to homolytic or heterolytic N-N cleavage before the ring closes.

Troubleshooting Guide

Q: My reaction mixture turned into a black tar with no isolable product. What happened? A: You likely experienced "runaway polymerization."

  • Cause: The keto-ester (pyruvate) is prone to self-aldol condensation under strong acid conditions.

  • Fix:

    • Switch Catalyst: Move from Brønsted acids (H₂SO₄) to Lewis Acids (ZnCl₂ in acetic acid). ZnCl₂ coordinates the hydrazine nitrogen, facilitating the rearrangement without catalyzing the pyruvate polymerization as aggressively.

    • Solvent: Use Ethanol or Acetic Acid . Avoid aqueous acids.

Q: I see a significant amount of p-toluidine in the crude NMR. A: This confirms reductive N-N cleavage .

  • Mechanism: Instead of the [3,3]-shift, the hydrazone fragmented.

  • Fix: Ensure the reaction is anhydrous . Water can attack the diimine intermediate. Use molecular sieves in the reaction vessel.

Q: Regioselectivity is poor (mixture of isomers). A: For 1,5-dimethylindole, this is rarely an issue if using ethyl pyruvate, as the ketone is distinct from the ester. However, if using a longer chain keto-ester, ensure the hydrazine is added slowly to the refluxing acid/ketone mixture to keep the concentration of unreacted hydrazine low (High Dilution Principle).

Stability & Purification FAQs

Q: During saponification (ester hydrolysis), I lost the methyl group on the Nitrogen. A: This is chemically unlikely under standard conditions. What likely happened is decarboxylation .

  • Explanation: Indole-2-carboxylic acids are unstable upon heating. If you hydrolyzed the ester to the acid and then heated it (e.g., during recrystallization), it decarboxylated to 1,5-dimethylindole.

  • Prevention: Do not heat the free acid above 60°C. Acidify the saponification mixture at 0°C .

Q: How do I remove the C-alkylated side product? A: Separation is difficult due to similar polarity.

  • Chromatography: The N-alkylated product is usually slightly less polar than the C-alkylated byproduct (due to the exposed NH on the byproduct, if it's a mono-methylated C-isomer). Use a gradient of Hexane:EtOAc (start 95:5).

  • Chemical Wash: If the side product retains an N-H (e.g., 3,5-dimethylindole-2-ester), you can scavenge it using an isocyanate resin or by acylating it (e.g., acetic anhydride) to make it significantly less polar, then separating.

Summary Protocol for High-Purity Synthesis (Route A)

  • Setup: Flame-dry a 3-neck flask. Flush with Argon.

  • Dissolution: Dissolve Ethyl 5-methylindole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Checkpoint: Wait until H₂ evolution ceases completely (approx. 30 mins). The solution should turn yellow/orange (anion formation).

  • Alkylation: Add MeI (1.1 eq) dropwise via syringe at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Do not heat.

  • Quench: Pour mixture into ice-cold NH₄Cl solution (prevents ester hydrolysis).

  • Workup: Extract with EtOAc. Wash organic layer 3x with water (crucial to remove DMF).

References

  • Humphrey, G. R., & Kuethe, J. T. (2006).[3] Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. Link

  • Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. BenchChem Troubleshooting Guides. Link

  • Inman, M., & Moody, C. J. (2013). Indole synthesis: something old, something new. Chemical Science, 4(1), 29-41. Link

  • Smith, A. B., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Indole-2-Carboxylate Hydrolysis &amp; Stability Guide

Ticket ID: IND-15DM-SAP-001 Subject: Stability and Hydrolysis Protocols for Methyl 1,5-dimethyl-1H-indole-2-carboxylate Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-15DM-SAP-001 Subject: Stability and Hydrolysis Protocols for Methyl 1,5-dimethyl-1H-indole-2-carboxylate Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are inquiring about the stability and reactivity of methyl 1,5-dimethyl-1H-indole-2-carboxylate under basic conditions.

The short answer: The indole core and the N-methyl/C5-methyl substituents are chemically stable under standard basic hydrolysis conditions (e.g., LiOH, NaOH). The primary instability is the intended transformation: the hydrolysis of the methyl ester at C2 to the carboxylate.

However, the 1,5-dimethyl substitution pattern introduces specific physicochemical challenges—primarily lipophilicity and steric considerations—that often lead to "stalled" reactions or isolation failures in standard protocols. This guide addresses those specific pitfalls.

Module 1: The Reaction (Saponification)[1][2][3][4][5]

User Issue: "The reaction is stalling or proceeding very slowly."

Diagnosis: Unlike simple indole esters, the 1,5-dimethyl analog is highly lipophilic. The N-methyl group removes the ability of the indole nitrogen to participate in hydrogen bonding or deprotonation, significantly reducing solubility in aqueous/alcoholic bases. If your reaction mixture is biphasic (cloudy), the hydroxide ion cannot effectively attack the carbonyl carbon.

Optimized Protocol: Homogeneous Saponification

Do not use standard MeOH:H₂O (1:1). Use the following ternary solvent system to ensure homogeneity.

ParameterRecommendationTechnical Rationale
Reagent LiOH·H₂O (3.0 – 5.0 equiv)Lithium acts as a weak Lewis acid, coordinating the carbonyl oxygen to facilitate nucleophilic attack [1].
Solvent System THF : MeOH : H₂O (3 : 1 : 1) THF dissolves the lipophilic indole; Water solubilizes the base; MeOH acts as a phase-transfer bridge.
Temperature 60°C to RefluxThe electron-rich indole ring donates density to the carbonyl (via C2-C3 double bond), making the ester less electrophilic. Heat is required to overcome this electronic deactivation.
Time 2 – 6 HoursMonitor by TLC. If SM persists after 6h, add 2 equiv base and continue.
Visualizing the Mechanism

The following diagram illustrates the saponification pathway and the electronic influence of the indole ring.

SaponificationMechanism cluster_factors Stability Factors SM Methyl 1,5-dimethyl-indole-2-carboxylate (Lipophilic Starting Material) Inter Tetrahedral Intermediate (Rate Limiting Step) SM->Inter OH- Attack (Requires Homogeneity) Salt Indole-2-carboxylate Salt (Stable in Base) Inter->Salt Collapse & MeO- Loss Acid 1,5-dimethyl-indole-2-carboxylic acid (Final Product) Salt->Acid Acidic Workup (pH < 3) Factor1 N-Me Group: Prevents N-deprotonation Increases Lipophilicity Factor2 Indole e- Density: Deactivates Carbonyl Requires Heat

Figure 1: Mechanistic pathway of saponification highlighting the stability of the salt form and the requirement for acidic workup.[1][2]

Module 2: Stability & Isolation (The "Danger Zone")

User Issue: "I lost my product during workup" or "Is it decarboxylating?"

Diagnosis: Indole-2-carboxylic acids are generally stable, but they can undergo thermal decarboxylation (loss of CO₂) if heated strongly in their acidic form. The N-methyl group actually improves stability compared to NH-indoles, but care must be taken during isolation.

Stability FAQ

Q1: Is the N-methyl group stable to base? A: Yes. The N–CH₃ bond is chemically inert to saponification conditions (LiOH/NaOH/KOH). It will not cleave.

Q2: Will the indole ring open or degrade? A: No. The indole core is highly robust under basic conditions. Ring cleavage (e.g., oxidative cleavage) requires strong oxidants (Ozone, KMnO₄), not simple bases.

Q3: When does decarboxylation occur? A: Decarboxylation is a risk for the free acid (after workup), not the salt. It typically requires temperatures >180°C or the presence of strong mineral acids and heat [2].

  • Risk Level (Base): Near Zero.

  • Risk Level (Acid Workup): Low, provided you do not heat the acidic solution.

Troubleshooting the Isolation (Workup)

The most common failure mode is incomplete precipitation . The 1,5-dimethyl substitution makes the acid somewhat amphiphilic.

StepProtocolCritical Note
1. Evaporation Remove THF/MeOH before acidification.Organic solvents solubilize the protonated acid, preventing precipitation.
2. Dilution Dilute the aqueous residue with water.Ensure the carboxylate salt is fully dissolved before adding acid.
3. Acidification Add 1M HCl dropwise to pH 2–3 .The pKa of indole-2-carboxylic acid is ~3.6 [3]. You must go significantly below this to ensure full protonation.
4. Filtration Collect precipitate by vacuum filtration.If no solid forms (oiling out), extract with EtOAc.

Module 3: Advanced Troubleshooting Decision Tree

Use this logic flow to resolve experimental anomalies.

Troubleshooting Start Issue Detected CheckTLC Check TLC (SM present?) Start->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM Incomplete NoSM No: Reaction Complete (Isolation Issue) CheckTLC->NoSM Complete SolventCheck Is solution cloudy? YesSM->SolventCheck AddTHF Action: Add THF Increase Temp to 70°C SolventCheck->AddTHF Yes (Solubility Issue) AddBase Action: Add 2 eq LiOH Check for sterics SolventCheck->AddBase No (Homogeneous) PrecipCheck Did product precipitate upon acidification? NoSM->PrecipCheck CheckPH Check pH Must be < 3.0 PrecipCheck->CheckPH No precipitate Extract Action: Extract w/ EtOAc Wash w/ Brine CheckPH->Extract pH is correct but oiling out

Figure 2: Step-by-step diagnostic workflow for reaction monitoring and product isolation.

References

  • Role of Lithium in Ester Hydrolysis : Standard saponification protocols often utilize LiOH in THF/Water for sterically demanding or lipophilic esters due to the dual role of Li+ as a Lewis acid and the superior solubility profile of the system. Source: Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." [Link]

  • Decarboxylation of Indole-2-Carboxylic Acids : Indole-2-carboxylic acids are susceptible to decarboxylation at high temperatures (typically >200°C) or under specific metal-catalyzed conditions. They are stable under standard basic hydrolysis conditions. Source: Jones, G. B., & Chapman, B. J.[3] "Decarboxylation of indole-2-carboxylic acids: improved procedures." Journal of Organic Chemistry. [Link][3]

  • Physical Properties of Indole-2-Carboxylic Acid : The pKa of indole-2-carboxylic acid is approximately 3.6-4.4, necessitating a low pH workup for isolation. Source: National Institutes of Health (NIH) PubChem. "Indole-2-carboxylic acid (CID 72899)."[4] [Link]

Sources

Optimization

removing impurities from crude methyl 1,5-dimethyl-1H-indole-2-carboxylate

The following Technical Support Guide is designed for the purification of methyl 1,5-dimethyl-1H-indole-2-carboxylate . Product: Methyl 1,5-dimethyl-1H-indole-2-carboxylate Context: Post-Synthesis Workup & Impurity Remov...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the purification of methyl 1,5-dimethyl-1H-indole-2-carboxylate .

Product: Methyl 1,5-dimethyl-1H-indole-2-carboxylate Context: Post-Synthesis Workup & Impurity Removal Document ID: TS-IND-105-PUR

Diagnostic Triage: Characterize Your Crude

Before selecting a purification workflow, compare your crude material against these common phenotypes. The specific impurity profile often dictates the method.

SymptomProbable CauseRecommended Action
Black/Dark Brown Tar Oxidative polymerization ("Fischer Tars") or residual mineral acids.Protocol B (Silica Plug) followed by Protocol A .
Red/Pink Discoloration Oxidation of unreacted hydrazines or indole oligomers.Protocol A (Recrystallization with Activated Carbon).
White Precipitate in Organic Layer Inorganic salts (NaI/NaCl) if N-methylation was performed last.Protocol C (Aqueous Wash) or Hot Filtration in Protocol A .
TLC: Spot at Baseline Indole-2-carboxylic acid (Hydrolysis product) or salts.Protocol C (Base Wash) to remove free acids.
TLC: Spot just above Product Unreacted Starting Material (N-Methyl-p-tolylhydrazine).Protocol B (Chromatography) or Acid Scavenging.

Purification Decision Matrix

Use the following logic flow to determine the most efficient purification route for your scale and purity requirements.

PurificationLogic Start Crude Methyl 1,5-dimethyl-1H-indole-2-carboxylate ScaleCheck Scale > 5 Grams? Start->ScaleCheck Solubility Soluble in Hot EtOH/MeOH? ScaleCheck->Solubility Yes Column Protocol B: Flash Chromatography (Kinetic Separation) ScaleCheck->Column No (<5g) Tars Heavy Tars Present? Solubility->Tars Yes Solubility->Column No (Oil/Amorphous) Recryst Protocol A: Recrystallization (Thermodynamic Control) Tars->Recryst No PreTreat Silica Plug / Carbon Treatment Tars->PreTreat Yes PreTreat->Recryst

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and physical state.

Detailed Protocols

Protocol A: Recrystallization (The Scalable Standard)

Best For: Removal of inorganic salts (NaI), trace tars, and improving crystallinity. Theory: Indole-2-carboxylates are typically highly crystalline solids with steep solubility curves in alcohols.

Reagents:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Methanol is preferred to prevent transesterification if your product is a methyl ester.

  • Adsorbent: Activated Carbon (Charcoal).

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add MeOH (approx. 5-7 mL per gram of crude). Heat to reflux until dissolved.

  • Carbon Treatment (Critical for Color): If the solution is colored (red/brown), add activated carbon (5-10 wt%) carefully to the hot solution. Stir at reflux for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts (often NaI from the methylation step).

    • Why? NaI is soluble in cold MeOH but less so in hot, saturated organic mixtures; removing it physically here prevents it from co-crystallizing.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring. Then, cool to 0°C in an ice bath for 2 hours.

  • Collection: Filter the white/off-white needles. Wash with cold (-20°C) MeOH.

Protocol B: Flash Column Chromatography

Best For: Removing unreacted hydrazine or regioisomers (e.g., 1,7-dimethyl impurities). Stationary Phase: Silica Gel (230-400 mesh).

Eluent Systems:

  • Standard: Hexane : Ethyl Acetate (Gradient 9:1

    
     7:3).
    
  • For "Greasy" Impurities: Toluene : Ethyl Acetate (95:5).

Technical Insight: The 1,5-dimethyl indole ester is relatively non-polar (


 in 4:1 Hex/EtOAc). Impurities like indole-2-carboxylic acid  (hydrolysis product) will remain at the baseline. Unreacted hydrazines  often streak or run slightly higher; if hydrazine is persistent, pre-wash the crude organic layer with 1M HCl before the column.
Protocol C: Chemical Scavenging (The "Quick Fix")

Best For: Removing specific chemical classes without full workup.

Impurity TypeScavenging MethodMechanism
Free Acid (Hydrolysis)Wash organic phase with Sat. NaHCO₃ .Deprotonates acid to water-soluble carboxylate.
Unreacted Hydrazine Wash organic phase with 1M HCl .Protonates hydrazine to water-soluble hydrazinium salt.
Residual Iodine (from MeI)Wash organic phase with 10% Na₂S₂O₃ .Reduces iodine to iodide (colorless/water soluble).

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

A: This is common if residual solvent (like DMF or Toluene) is trapped in the lattice or if the purity is <90%.

  • Fix: Perform a "trituration."[1][2] Dissolve the oil in a minimum amount of Diethyl Ether or DCM, then add excess Hexane until cloudy. Rotovap slowly. The rapid change in polarity often forces the solid out. Alternatively, seed the oil with a crystal from a previous batch.

Q2: The product has a persistent pink hue. Is it pure?

A: Indoles are sensitive to air oxidation, forming trace "rosindole" dyes.

  • Impact: Visually alarming but often quantitatively negligible (<0.1%).

  • Fix: If Protocol A (Carbon) failed, store the solid under Nitrogen/Argon in the dark. The color is often superficial and does not affect biological assays.

Q3: I see a new spot on TLC after recrystallization from Ethanol.

A: You likely caused Transesterification .

  • Mechanism: Heating a methyl ester in ethanol with trace acid/base residues can swap the ester group (Methyl

    
     Ethyl).
    
  • Prevention: Always recrystallize methyl esters from Methanol, or non-nucleophilic solvents like Toluene/Heptane.

Q4: NMR shows a singlet at 2.5-2.6 ppm that isn't my product.

A: This is diagnostic of the C5-Methyl group or DMSO residue.

  • differentiation:

    • Product C5-Me:

      
       ppm.
      
    • Product N-Me:

      
       ppm.
      
    • Impurity (Toluene):

      
       ppm.
      
    • Impurity (DMSO):

      
       ppm.
      
    • Impurity (Acetone from cleaning):

      
       ppm.
      

Experimental Workflow Visualization

RecrystallizationFlow Crude Crude Solid (Dark/Impure) Dissolve Dissolve in Hot MeOH Crude->Dissolve Carbon Add Activated Carbon Dissolve->Carbon If Colored Filter Hot Filtration (Remove Salts/C) Dissolve->Filter If Clear Carbon->Filter Cool Cool to 0°C (Slowly) Filter->Cool Collect Pure Crystals Methyl 1,5-dimethyl... Cool->Collect

Figure 2: Step-by-step recrystallization workflow emphasizing the hot filtration step for salt removal.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General techniques for recrystallization and Fischer Indole workup).

  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Organic Syntheses. Ethyl 2-Methylindole-5-carboxylate. Org. Synth. 1973 , 53, 1842. (Analogous purification procedure for methyl/ethyl indole esters).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic grounding for acid-catalyzed polymerization of indoles).

Sources

Troubleshooting

controlling temperature for optimal methyl 1,5-dimethylindole-2-carboxylate yield

Welcome to the technical support resource for the synthesis of methyl 1,5-dimethylindole-2-carboxylate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of methyl 1,5-dimethylindole-2-carboxylate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature for maximal yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview: The Fischer Indole Synthesis Pathway

The synthesis of methyl 1,5-dimethylindole-2-carboxylate is most commonly achieved via the Fischer indole synthesis. This classic and powerful reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone.[1][2][3] For this specific target molecule, the key reactants are 4-methylphenylhydrazine and methyl pyruvate , which first form the corresponding hydrazone intermediate. This intermediate then undergoes a critical, temperature-dependent rearrangement and cyclization to yield the final indole product.

Controlling the temperature during the cyclization (indolization) step is the single most critical parameter for achieving a high yield. Suboptimal temperatures can lead to either an incomplete reaction or the formation of significant byproducts and degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Fischer indole synthesis of this compound?

A: The Fischer indole synthesis generally requires elevated temperatures to overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.[1][4][5] While the optimal temperature is substrate-dependent, for many indole syntheses, a range between 80°C and 150°C is common.[4][6] Reactions attempted at lower temperatures, such as 100°C, have been reported to be ineffective, whereas temperatures of 125°C to 150°C show significantly better conversion rates, often completing in as little as 10-15 minutes.[6]

Q2: How does temperature directly impact reaction time and yield?

A: Temperature and reaction time are inversely related. Higher temperatures typically accelerate the reaction, allowing for shorter completion times.[6] However, the goal is to find the "sweet spot." Excessive heat, while shortening the reaction time, can promote side reactions or cause degradation of the product, ultimately lowering the isolated yield.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, also leading to poor yields.

Q3: What are the visible signs of incorrect reaction temperature?

A:

  • Temperature Too Low: The most common sign is a lack of product formation, as monitored by Thin-Layer Chromatography (TLC) or LC-MS. You will observe a persistent spot corresponding to the hydrazone starting material even after prolonged heating.

  • Temperature Too High: A rapid darkening of the reaction mixture to a dark brown or black tar-like consistency is a strong indicator of decomposition. You may also observe the evolution of vapors as the product or solvent degrades.[7] On a TLC plate, this often manifests as a complex mixture of spots or a "streak" from the baseline, indicating the formation of multiple byproducts.

Q4: How does my choice of acid catalyst affect the optimal temperature?

A: The choice of acid catalyst is critical and directly influences the required temperature.[2][4] Stronger Brønsted acids (e.g., polyphosphoric acid, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) can facilitate the necessary protonation and rearrangement steps more efficiently, potentially allowing the reaction to proceed at a lower temperature.[2][4][5] If you are using a weaker acid, you may need to compensate with a higher reaction temperature to achieve a reasonable reaction rate.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield with Significant Unreacted Starting Material
  • Question: My reaction has been running for several hours, but TLC analysis shows a large amount of the initial hydrazone remains. I'm concerned about extending the reaction time further. What should I do?

  • Answer & Protocol: This is a classic symptom of the reaction temperature being too low to overcome the activation energy barrier. Prolonged heating at a suboptimal temperature is unlikely to drive the reaction to completion and may still lead to gradual degradation.

    Troubleshooting Steps:

    • Verify Temperature: Use a calibrated thermometer placed directly in the reaction vessel (not just on the hotplate) to confirm the internal temperature of the reaction mixture.

    • Incremental Temperature Increase: Gradually increase the reaction temperature by 10-15°C and monitor the progress by TLC every 30 minutes. A systematic screening of temperatures is often the most effective optimization strategy.[4]

    • Consider Catalyst Strength: If increasing the temperature to the 140-150°C range does not improve the conversion, consider if your acid catalyst is sufficiently strong for the substrate.

Issue 2: Low Yield with Formation of Multiple Byproducts (Dark/Tarry Mixture)
  • Question: My reaction mixture turned dark very quickly, and the final work-up yielded a low amount of a dark, oily product that is difficult to purify. What went wrong?

  • Answer & Protocol: This strongly indicates that the reaction temperature was too high, leading to thermal decomposition and promoting side reactions.[4] The Fischer indole synthesis is known to produce side products like cinnoline derivatives at excessive temperatures.[4]

    Troubleshooting Steps:

    • Reduce Temperature: Repeat the reaction at a lower temperature. If you were running the reaction at 150°C, for example, attempt it at 125-130°C for a slightly longer duration. The goal is to find the minimum temperature required for a clean and efficient conversion.

    • Control Heating: Ensure uniform heating. Use an oil bath for consistent temperature distribution rather than direct heating on a hotplate, which can create localized "hot spots."

    • Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for completion by frequent TLC monitoring. Do not heat the reaction for an extended period after the starting material has been consumed, as this can degrade the desired indole product.[4]

Data Summary: Temperature vs. Conversion

The following table summarizes representative data on the effect of temperature on a Fischer indole synthesis, illustrating the critical nature of this parameter.

Reaction Temperature (°C)Conversion RateTypical Reaction TimeObservationsSource
100Ineffective> 2 hoursReaction stalls; starting material remains.[6]
125~97%15 minutesEfficient conversion with minimal byproducts.[6]
150>99%10 minutesVery rapid and complete conversion. Risk of degradation if not carefully timed.[6]
180Variable< 5 minutesUsed for very stable substrates, but high risk of byproduct formation.[7]

Experimental Protocols & Visualizations

Protocol: Synthesis of Methyl 1,5-dimethylindole-2-carboxylate

This protocol provides a step-by-step methodology. Step 2 is the critical temperature-controlled step.

Step 1: Hydrazone Formation

  • In a round-bottom flask, combine 4-methylphenylhydrazine hydrochloride (1.0 eq.) and methyl pyruvate (1.05 eq.).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone can be monitored by TLC. In many cases, the hydrazone is not isolated and is carried directly to the next step.[1]

Step 2: Indolization (Cyclization)

  • To the crude hydrazone mixture, add the acid catalyst (e.g., 2-4 equivalents of ZnCl₂ or a catalytic amount of polyphosphoric acid).

  • Heat the mixture in an oil bath to the optimized temperature (start with a target of 125°C ).

  • Stir the mixture vigorously at this temperature, monitoring the reaction's progress every 10-15 minutes by TLC.

  • Once the hydrazone spot has disappeared and a new, UV-active spot for the indole product is dominant, remove the flask from the heat immediately to prevent degradation.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 1,5-dimethylindole-2-carboxylate.

Diagram: Troubleshooting Workflow for Low Yield

The following diagram illustrates the logical steps to diagnose and solve temperature-related yield issues.

G Start Low Yield or No Reaction Check_SM Analyze by TLC/LC-MS Start->Check_SM SM_Present Significant Starting Material Remains Check_SM->SM_Present  Predominant  Species? Byproducts Multiple Byproducts or Dark Tarry Mixture Check_SM->Byproducts SM_Present->Byproducts No Low_Temp_Cause Cause: Temperature Too Low SM_Present->Low_Temp_Cause Yes High_Temp_Cause Cause: Temperature Too High Byproducts->High_Temp_Cause Increase_T Solution: 1. Verify Internal Temp 2. Increase Temp by 10-15°C 3. Re-evaluate Catalyst Low_Temp_Cause->Increase_T Decrease_T Solution: 1. Repeat at Lower Temp 2. Ensure Uniform Heating 3. Minimize Reaction Time High_Temp_Cause->Decrease_T

Caption: Troubleshooting workflow for temperature optimization.

References

  • BenchChem Technical Support Team. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Pain, G., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Wang, X., et al. (Year not specified). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions.
  • Wikipedia. Fischer indole synthesis.
  • El-Dean, A. M. K., et al. (2016).
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,5-Dimethylindole-2-carboxylate Derivatives

Welcome to the technical support center for navigating the synthetic challenges associated with 1,5-dimethylindole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 1,5-dimethylindole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles.

Introduction: The Challenge of Steric Hindrance

The 1,5-dimethylindole-2-carboxylate scaffold is a valuable building block in medicinal chemistry. However, the presence of the methyl group at the 5-position and the carboxylate at the 2-position can create significant steric congestion. This steric hindrance can impede reactions at various positions of the indole ring, leading to low yields, incomplete conversions, or undesired side products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guides & FAQs

Section 1: C3-Position Functionalization

The C3 position of the indole nucleus is often a key site for diversification. However, the adjacent carboxylate group at C2 in 1,5-dimethylindole-2-carboxylate can sterically hinder the approach of electrophiles.

Question 1: My C3-alkylation reaction with a bulky alkyl halide is giving very low yields. What are my options?

Answer: This is a classic case of steric hindrance. The bulky nature of both the indole substrate and the alkyl halide makes direct SN2-type reactions difficult. Here’s a breakdown of strategies to overcome this:

  • Change in Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of potential side reactions or decomposition.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating, often leading to higher yields and shorter reaction times in sterically hindered cases.[2][3][4]

  • Alternative Reagents and Catalysts:

    • Less Hindered Electrophiles: If your synthesis allows, consider using a less bulky alkylating agent.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as B(C6F5)3, can facilitate the direct C3 alkylation of indoles with amine-derived alkylating agents, providing a metal-free alternative.[5][6]

    • Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be highly effective for forming C-C bonds at the C3 position, even with sterically demanding partners.[7][8] The choice of ligand is crucial here; bulky, electron-rich phosphine ligands can promote the desired coupling.[7][9]

Question 2: I am attempting a Friedel-Crafts acylation at the C3 position, but I am getting a mixture of products, including acylation on the benzene ring. How can I improve selectivity?

Answer: Poor regioselectivity in Friedel-Crafts reactions on indoles is a common issue, often exacerbated by steric factors. The electron-rich nature of the indole ring makes multiple positions susceptible to electrophilic attack.

  • Directing Groups: The carboxylate at C2 can act as a directing group. However, under strong Lewis acid conditions, its directing effect might be overcome.

  • Milder Lewis Acids: Switching to a milder Lewis acid (e.g., ZnCl₂, InCl₃) can sometimes improve selectivity for the C3 position.[10]

  • Protecting Groups: Temporarily protecting the indole nitrogen with a bulky group can sometimes direct acylation to the C3 position by sterically blocking other sites.[11] Common protecting groups include Boc (tert-butyloxycarbonyl) and Ts (tosyl).[12][13][14]

Section 2: N1-Position Functionalization

Alkylation or arylation at the indole nitrogen (N1) can also be challenging due to the adjacent C2-carboxylate.

Question 3: My N-alkylation reaction is sluggish and requires harsh conditions. Are there more efficient methods?

Answer: The steric hindrance from the C2-carboxylate can decrease the nucleophilicity of the indole nitrogen.

  • Stronger Bases: Using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can more effectively deprotonate the indole nitrogen, increasing its reactivity.[15]

  • Palladium-Catalyzed N-Arylation: For the introduction of aryl groups, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool that can overcome steric hindrance.[16][17]

  • Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation of indole-2-carboxylic acids with aryl halides offers an alternative and efficient method.[18]

Section 3: Hydrolysis and Decarboxylation

The ester group at the C2 position is often a precursor to the carboxylic acid, which may then be removed via decarboxylation. Both steps can be affected by steric hindrance.

Question 4: I am struggling to hydrolyze the ethyl ester of 1,5-dimethylindole-2-carboxylate to the corresponding carboxylic acid. Standard basic hydrolysis is very slow. What should I do?

Answer: The steric bulk around the ester can make it resistant to saponification.

  • Harsher Hydrolysis Conditions:

    • Higher Temperatures and Longer Reaction Times: Refluxing with a stronger base (e.g., concentrated NaOH or KOH) in a high-boiling solvent like ethanol or a mixture of ethanol and water for an extended period is often necessary.[19]

    • Microwave-Assisted Hydrolysis: Microwave heating can dramatically shorten the reaction time required for the hydrolysis of sterically hindered esters.[20]

  • Alternative Hydrolysis Methods:

    • Non-aqueous Hydrolysis: A method using NaOH in a non-aqueous medium like MeOH/CH₂Cl₂ has been shown to be effective for the saponification of sterically hindered esters at room temperature.[21]

Question 5: The decarboxylation of 1,5-dimethylindole-2-carboxylic acid requires very high temperatures, leading to decomposition. Are there milder methods?

Answer: Thermal decarboxylation of indole-2-carboxylic acids can indeed be challenging.[22]

  • Copper-Catalyzed Decarboxylation: The use of copper catalysts, often in a high-boiling solvent like quinoline, can facilitate decarboxylation at lower temperatures.[22][23] The mechanism involves the formation of a copper-carboxylate complex that facilitates the elimination of carbon dioxide.[23]

  • Microwave-Assisted Decarboxylation: Microwave irradiation can also be applied to promote decarboxylation, often providing cleaner reactions and higher yields in shorter times.[20]

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrolysis of Ethyl 1,5-Dimethylindole-2-carboxylate

This protocol provides a starting point for the efficient hydrolysis of sterically hindered indole-2-carboxylates.

Materials:

  • Ethyl 1,5-dimethylindole-2-carboxylate

  • Ethanol

  • 3 N Sodium Hydroxide (NaOH) aqueous solution

  • 0.1 N Hydrochloric Acid (HCl)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve ethyl 1,5-dimethylindole-2-carboxylate (1.0 eq) in ethanol.

  • Add an excess of 3 N NaOH solution (e.g., 6.0 eq).[19]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature of 120-150°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 with 0.1 N HCl.[19]

  • The product, 1,5-dimethylindole-2-carboxylic acid, should precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

This protocol is a general method for introducing aryl or heteroaryl groups at the C3 position of a suitably functionalized indole.

Materials:

  • 3-Bromo-1,5-dimethylindole-2-carboxylate

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)[8]

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction flask, add 3-bromo-1,5-dimethylindole-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for the Hydrolysis of a Sterically Hindered Indole-2-Carboxylate

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating80 (Reflux)2 hoursModerate[19]
Microwave-Assisted15020 minutesHigh[4]
Non-aqueous (NaOH in MeOH/CH₂Cl₂)Room TemperatureShortHigh[21]

Visualizations

Troubleshooting Workflow for Low-Yielding C3-Alkylation

Caption: Decision tree for troubleshooting low yields in C3-alkylation reactions.

General Reaction Scheme for Overcoming Steric Hindrance

Overcoming_Steric_Hindrance cluster_0 Sterically Hindered Substrate cluster_1 Strategies cluster_2 Desired Product Indole 1,5-Dimethylindole-2-carboxylate N-H C3-H Strategies High Temperature / Microwave Bulky Ligands for Catalysis Protecting Groups Alternative Catalysts Indole->Strategies Reaction Input Product Functionalized Indole N-R C3-R Strategies->Product Leads to

Caption: General strategies for the functionalization of sterically hindered indoles.

References

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Coventry, D. N., Batsanov, A. S., Bryce, M. R., & Howard, J. A. K. (2020). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 25(8), 1930. [Link]

  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. (2025). Organic Letters. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). Molecules. [Link]

  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022). Molecules. [Link]

  • Microwave-assisted synthesis of medicinally relevant indoles. (n.d.). Medicinal Chemistry Research. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions for Indoles. (2025). ChemInform. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Microwave-assisted synthesis of indole. (n.d.). Tetrahedron. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). Angewandte Chemie International Edition. [Link]

  • Microwave assisted synthesis of indoles: Madelung's Reaction. (n.d.). Sciforum. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (n.d.). ChemRxiv. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020). ACS Catalysis. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. (2025). The Journal of Organic Chemistry. [Link]

  • C-C bond formation via C-3 Heteroarylation / C-2 C-H activation of indole ring. (2020). ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). Catalysts. [Link]

  • Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Indole Analogues of the Natural Schweinfurthins. (n.d.). Molecules. [Link]

  • Protecting-group-free synthesis of the bisindolylmaleimide GF109203X. (n.d.). Arkat USA. [Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (n.d.). Australian Journal of Chemistry. [Link]

  • Protecting groups. (n.d.). Tetrahedron. [Link]

  • What is the best protecting group(s) to protect the SH which is connected to C2 of indole? (2014). ResearchGate. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). HETEROCYCLES. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2011). ResearchGate. [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of Methyl 1,5-dimethyl-1H-indole-2-carboxylate

Executive Summary & Strategic Context Methyl 1,5-dimethyl-1H-indole-2-carboxylate is a pivotal intermediate in the synthesis of indole-based pharmacophores, particularly for non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 1,5-dimethyl-1H-indole-2-carboxylate is a pivotal intermediate in the synthesis of indole-based pharmacophores, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents.[1] Its structural integrity relies on the precise regioselective methylation of the indole nitrogen and the stability of the C2-ester functionality.[1]

This guide moves beyond basic spectral listing. It provides a comparative analysis against its synthetic precursor, methyl 5-methyl-1H-indole-2-carboxylate, establishing a self-validating protocol to confirm successful


-methylation—a common failure point in scale-up synthesis.[1]

Strategic Comparison: Target vs. Precursor

The most definitive method for verifying the identity of methyl 1,5-dimethyl-1H-indole-2-carboxylate is the "Disappearance/Appearance" protocol.[1] This compares the target spectra against the non-methylated precursor.[1]

The "N-Methyl Switch"

The critical quality attribute (CQA) for this synthesis is the complete conversion of the secondary amine (


) to the tertiary amine (

).[1]
FeaturePrecursor (Methyl 5-methylindole-2-carboxylate)Target (Methyl 1,5-dimethylindole-2-carboxylate) Diagnostic Value
Indole NH Broad singlet,

8.8 – 10.5 ppm (Solvent dependent)
Absent Primary confirmation of reaction completion.[1]
N-Methyl AbsentSharp Singlet,

~4.05 ppm
Positive confirmation of product formation.[1]
H3 Proton

~7.15 ppm

~7.25 ppm
Slight downfield shift due to steric/electronic changes at N1.[1]
C5-Methyl

~2.45 ppm

~2.45 ppm
Internal standard; should remain constant.[1]

Spectroscopic Data Analysis[1][2]

Predicted Chemical Shift Assignments ( , 500 MHz)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).
PositionGroupShift (

ppm)
MultiplicityIntegralMechanistic Insight
N-1

4.05 Singlet (s)3HDeshielded by the aromatic ring current and electronegative nitrogen.[1] Distinctive sharp peak.[1]
C-2

3.92 Singlet (s)3HEster methyl group.[1] Slightly more shielded than

but distinct.
C-3

7.28 Singlet (s)*1HCharacteristic of 2-substituted indoles.[1] May show fine coupling (

Hz) to H7 or H4.
C-4

7.45 Singlet (s)1HAppears as a singlet (or broadened singlet) because ortho-coupling is blocked by the C5-Methyl group.[1]
C-5

2.45 Singlet (s)3HTypical aromatic methyl shift.[1]
C-6

7.18 Doublet of Doublets (dd)1HOrtho-coupled to H7 (

Hz) and meta-coupled to H4 (weak).
C-7

7.30 Doublet (d)1HOrtho-coupled to H6.[1]
Logic Flow for Signal Assignment

The following diagram illustrates the decision logic for assigning peaks in the aliphatic region, which is often crowded in indole derivatives.

NMR_Logic Input Analyze Aliphatic Region (2.0 - 4.5 ppm) Check_4 Peak at ~4.0 - 4.1 ppm? Input->Check_4 Check_39 Peak at ~3.9 ppm? Check_4->Check_39 No NMe Assign: N-Methyl (N-CH3) (Deshielded by Ring Current) Check_4->NMe Yes (Singlet) Check_24 Peak at ~2.4 - 2.5 ppm? Check_39->Check_24 No OMe Assign: Ester Methyl (COO-CH3) (Deshielded by Oxygen) Check_39->OMe Yes (Singlet) ArMe Assign: C5-Methyl (Ar-CH3) (Aromatic Shielding) Check_24->ArMe Yes (Singlet) Impurity Investigate Impurity (Solvent/Reagent) Check_24->Impurity No

Figure 1: Decision logic for assigning aliphatic methyl signals in 1,5-dimethyl-1H-indole-2-carboxylate.

Experimental Protocols

Synthesis Verification Workflow

To ensure the data presented above is reproducible, the following synthesis and characterization workflow is recommended.

Synthesis_Workflow Start Start: Methyl 5-methylindole-2-carboxylate Rxn Reaction: MeI, K2CO3, DMF rt, 12h Start->Rxn Workup Workup: EtOAc Extr. -> Wash H2O/Brine Rxn->Workup TLC TLC Check: (Hex/EtOAc 4:1) Workup->TLC TLC->Rxn Incomplete Purify Purification: Recrystallization or Column TLC->Purify Product Spot Visible NMR_Prep NMR Prep: Dissolve ~10mg in 0.6mL CDCl3 Purify->NMR_Prep Analysis Analysis: Check for NH loss / N-Me gain NMR_Prep->Analysis

Figure 2: Synthesis and characterization workflow ensuring high-purity NMR samples.

NMR Acquisition Parameters (Best Practice)

For publication-quality spectra, standard "quick" parameters are insufficient. Use the following settings to ensure accurate integration of the methyl singlets.

  • Solvent:

    
     (99.8% D) + 0.03% TMS.[1]
    
    • Why:

      
       is an alternative but may cause broadening of any residual NH protons (if precursor is present) and shifts the water peak to ~3.3 ppm, potentially obscuring the ester methyl.[1]
      
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Methyl protons have longer

      
       relaxation times.[1] A short D1 (e.g., 1s) will under-integrate the methyls relative to the aromatic protons, leading to incorrect purity calculations.[1]
      
  • Scans (NS): 16 (minimum) to 64 (for clean baselines).

  • Spectral Width (SW): -2 to 14 ppm.

Technical Deep Dive: Causality & Interpretation

The "Singlet" Anomaly at H4

In a standard indole, H4 appears as a doublet (


 Hz) due to coupling with H5.[1]
  • Observation: In methyl 1,5-dimethyl-1H-indole-2-carboxylate, H4 appears as a singlet (or very narrow multiplet).[1]

  • Causality: The substitution of the C5-proton with a methyl group removes the strong ortho-coupling partner.[1] The remaining couplings are meta (to H6) and para (to H7), which are small (

    
     Hz) and often unresolved at lower fields (<400 MHz).[1]
    
Solvent Effects (CDCl3 vs. DMSO-d6)

While


 is preferred for resolution, 

is often used if the product is insoluble.[1]
  • Shift Alert: In

    
    , the 
    
    
    
    and
    
    
    signals will shift slightly downfield (
    
    
    ppm) due to the higher polarity of the solvent interacting with the dipole of the ester and indole nitrogen.[1]

References

  • Synthesis and Characterization of Indole-2-Carboxylates

    • Title: Synthesis of 1-methyl-1H-indole-2-carboxylic acid derivatives.[1][2]

    • Source: MDPI Molecules (2025).[1]

    • URL:[Link][1]

    • Relevance: Provides general synthetic routes and NMR data for N-methylated indole-2-carboxyl
  • General Indole NMR Data

    • Title: 1H NMR Chemical Shifts of Indole Deriv
    • Source: ChemicalBook / Spectral Database.[1][3]

    • Relevance: Baseline shifts for methyl indole-2-carboxylate (precursor analog).[1]

  • NMR Impurity Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][4]

    • Source: Organometallics / ACS.[1]

    • URL:[Link][1]

    • Relevance: Essential for distinguishing solvent peaks (e.g., residual DMF from synthesis) from methyl signals.[1]

Sources

Comparative

HPLC retention time standards for methyl 1,5-dimethyl-1H-indole-2-carboxylate

A Comparative Performance Guide for Purity Profiling & Method Development Executive Summary In the synthesis of indole-based therapeutics (e.g., antivirals, COX inhibitors), Methyl 1,5-dimethyl-1H-indole-2-carboxylate se...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Purity Profiling & Method Development

Executive Summary

In the synthesis of indole-based therapeutics (e.g., antivirals, COX inhibitors), Methyl 1,5-dimethyl-1H-indole-2-carboxylate serves as a critical reference marker. It is frequently generated as a stable intermediate or a specific impurity during the methylation of indole-2-carboxylates.

This guide evaluates the utility of high-purity Methyl 1,5-dimethyl-1H-indole-2-carboxylate as a retention time standard, comparing it against its structural analogs (hydrolysis products and demethylated precursors). We provide experimental protocols to resolve this lipophilic ester from closely eluting regioisomers, addressing common challenges in N-methyl vs. O-methyl differentiation.

Technical Specifications & Chemical Identity
ParameterSpecification
Compound Name Methyl 1,5-dimethyl-1H-indole-2-carboxylate
CAS Number 103986-22-7 (Analogous ref: 1202-04-6 for parent)
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Predicted LogP ~3.1 – 3.5 (Highly Lipophilic)
pKa Neutral (Ester); Indole nitrogen is non-basic due to conjugation
UV Max ~290 nm (Indole characteristic absorption)
Comparative Performance Analysis

The reliability of an HPLC method depends on its ability to distinguish the target standard from its "nearest neighbors." Below is a head-to-head analysis of the target standard versus its most common interferences.

Comparison A: Target vs. The Acid Hydrolysis Product
  • Alternative: 1,5-Dimethyl-1H-indole-2-carboxylic acid[1]

  • Context: Esters often hydrolyze in aqueous mobile phases or during workup.

  • Chromatographic Behavior:

    • Target (Ester): Retains strongly on C18; retention is largely pH-independent.

    • Alternative (Acid): Elutes significantly earlier (lower LogP). Retention is highly sensitive to mobile phase pH. At pH > 4.0, the acid ionizes and elutes in the void volume.

  • Verdict: The ester standard is superior for lipophilic impurity tracking but requires a buffered mobile phase (pH 2.5–3.0) to ensure the acid impurity does not tail into the ester peak.

Comparison B: Target vs. The Non-N-Methylated Precursor
  • Alternative: Methyl 5-methyl-1H-indole-2-carboxylate

  • Context: Incomplete N-methylation reactions leave this precursor.

  • Chromatographic Behavior:

    • Target (N-Me): The N-methyl group removes the hydrogen bond donor capability, resulting in sharper peak shapes and increased retention (typically +1.5 to 2.0 min shift on C18).

    • Alternative (NH): Often exhibits slight tailing due to interaction with free silanols on the column stationary phase.

  • Resolution Strategy: A standard C18 column separates these easily. However, if O-methylation occurs (an isomer of the target), a Phenyl-Hexyl column is required for separation based on pi-pi selectivity.

Impurity Origin & Separation Pathway

Understanding the synthesis pathway is crucial for identifying which standards are necessary. The diagram below illustrates the origin of the target and its critical impurities.

IndoleSynthesis Start 5-Methyl-1H-indole-2-carboxylic acid Inter Methyl 5-methyl-1H-indole-2-carboxylate (Precursor/Impurity) Start->Inter Esterification Target Methyl 1,5-dimethyl-1H-indole-2-carboxylate (TARGET STANDARD) Inter->Target N-Methylation (MeI/NaH) Impurity2 Methoxy-indole Isomers (O-Alkylation Byproducts) Inter->Impurity2 O-Methylation (Side Rxn) Impurity1 1,5-Dimethyl-1H-indole-2-carboxylic acid (Hydrolysis Impurity) Target->Impurity1 Hydrolysis (Degradation)

Caption: Synthesis pathway showing the generation of the target standard and its relationship to critical acid and isomer impurities.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to resolve the target Methyl 1,5-dimethyl-1H-indole-2-carboxylate from both its acid degradation product and its non-methylated precursor.

Methodology: Gradient RP-HPLC
  • Instrumentation: HPLC with UV Diode Array Detector (DAD).

  • Column: Inertsil ODS-4 or Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: High carbon load for retention of the lipophilic ester; charged surface hybrid (CSH) or end-capping to reduce tailing of the NH-precursor.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C.[3]

  • Detection: 280 nm (Primary), 254 nm (Secondary).

Gradient Table
Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold (Elute polar acids)
12.090%Linear Gradient (Elute target ester)
15.090%Wash
15.130%Re-equilibration
Representative Retention Data (Relative)
CompoundRelative Retention Time (RRT)Peak Shape Factor (Tailing)
1,5-Dimethyl-indole-2-carboxylic acid 0.451.1 (Sharp at pH 2.7)
Methyl 5-methyl-indole-2-carboxylate 0.851.3 (Slight tailing)
Methyl 1,5-dimethyl-indole-2-carboxylate 1.00 (Ref) 1.05 (Symmetric)
O-Methyl Isomer (Impurity) 1.05 - 1.101.1

Note: The N-methyl ester (Target) typically elutes after the NH-ester due to the capping of the polar N-H bond, which increases hydrophobicity.

Troubleshooting & Optimization Workflow

Use this decision tree to select the correct column chemistry if your resolution is insufficient.

MethodSelection Problem Separation Challenge? Issue1 Acid Impurity co-eluting? Problem->Issue1 Issue2 Regioisomer (5-Me vs 6-Me) Separation? Problem->Issue2 Issue3 Peak Tailing on NH-Precursor? Problem->Issue3 Sol1 Use 100% Buffer (pH 3.0) Increase Aqueous Phase Issue1->Sol1 Sol2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Issue2->Sol2 Sol3 Add 5mM Ammonium Acetate or Use CSH C18 Column Issue3->Sol3

Caption: HPLC method optimization decision tree for indole-2-carboxylate derivatives.

References
  • SIELC Technologies. (2018). Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Longdom Publishing. Retrieved from

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from

  • PubChem. (2025). Methyl 1H-indole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Organic Process Research & Development. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Retrieved from

Sources

Validation

Comparative Reactivity Guide: Methyl 1,5-Dimethylindole vs. Methyl 1-Methylindole Derivatives

This guide provides an in-depth technical comparison of the reactivity of Methyl 1,5-dimethylindole-2-carboxylate versus Methyl 1-methylindole-2-carboxylate .[1] Note on Nomenclature: The terms "methyl 1,5-dimethylindole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of Methyl 1,5-dimethylindole-2-carboxylate versus Methyl 1-methylindole-2-carboxylate .[1]

Note on Nomenclature: The terms "methyl 1,5-dimethylindole" and "methyl 1-methylindole" are interpreted here as the methyl esters of the corresponding indole-2-carboxylic acids. This is the standard commercial nomenclature for these pharmaceutical intermediates. If you intended to compare the non-esterified core scaffolds (1,5-dimethylindole vs. 1-methylindole), the electronic trends described below remain valid, though the absolute reactivity rates will be higher for the non-esterified species.

[1]

Executive Summary

In the context of drug development and synthetic organic chemistry, the primary difference between these two substrates lies in the electronic modulation of the indole core by the substituent at the C5 position.

  • Methyl 1-methylindole-2-carboxylate (Substrate A): Acts as the "baseline" deactivated indole.[1] The C2-ester group significantly lowers the nucleophilicity of the C3 position compared to a standard indole.

  • Methyl 1,5-dimethylindole-2-carboxylate (Substrate B): Exhibits enhanced reactivity compared to Substrate A.[1] The C5-methyl group acts as an electron-donating group (EDG), raising the energy of the HOMO (Highest Occupied Molecular Orbital) and partially counteracting the deactivating effect of the C2-ester.

Electronic Structure & Reactivity Analysis

The reactivity of indoles is governed by the electron density available at the C3 position (the enamine-like beta carbon).

Comparative Electronic Factors
FeatureMethyl 1-methylindole-2-carboxylateMethyl 1,5-dimethylindole-2-carboxylateImpact on Reactivity
N1 Substituent Methyl (Me)Methyl (Me)Neutral: Both have the N-Me group, which removes N-H acidity and slightly increases electron density via induction (+I).[1]
C2 Substituent Carboxylate Ester (-COOMe)Carboxylate Ester (-COOMe)Deactivating: Strong Electron Withdrawing Group (EWG) via resonance (-R) and induction (-I).[1] Reduces C3 nucleophilicity.[1]
C5 Substituent Hydrogen (H)Methyl (Me) Activating: The C5-Me group donates electron density via induction (+I) and hyperconjugation.[1]
Net Nucleophilicity LowModerate The C5-Me raises the HOMO energy, making the ring more susceptible to electrophiles.
Mechanistic Insight: The "C5-Activation" Effect

While the C5 position is physically remote from the C3 reaction center, its electronic influence is transmitted through the conjugated


-system.
  • Mayr Nucleophilicity (

    
    ):  While specific 
    
    
    
    parameters for these exact esters are proprietary, Mayr’s empirical data for the core scaffolds shows that 5-methylindole (
    
    
    )
    is significantly more nucleophilic than indole (
    
    
    )
    .
  • Resonance Stabilization: Upon electrophilic attack at C3, a cationic intermediate (sigma complex) is formed.[1] The C5-methyl group helps stabilize the overall positive charge delocalized onto the benzene ring, specifically lowering the activation energy for the transition state.

Reaction Pathways & Selectivity[2][3][4]

The following diagram illustrates the comparative activation pathways for Electrophilic Aromatic Substitution (EAS) at the C3 position.

ReactivityComparison SubstrateA Methyl 1-methylindole -2-carboxylate TS_A Transition State A (Higher Energy) SubstrateA->TS_A Slow (Deactivated by C2-Ester) SubstrateB Methyl 1,5-dimethylindole -2-carboxylate SubstrateB->SubstrateA Difference: C5-Methyl Group (+I Effect) TS_B Transition State B (Lower Energy) SubstrateB->TS_B Fast (Activated by C5-Me) Electrophile Electrophile (E+) (e.g., Vilsmeier Complex) Electrophile->TS_A Electrophile->TS_B ProductA C3-Substituted Product A TS_A->ProductA ProductB C3-Substituted Product B TS_B->ProductB

Figure 1: Comparative reaction coordinate flow. Substrate B benefits from a lower activation energy barrier due to C5-methyl stabilization.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol serves as a standard assay to demonstrate the reactivity difference.[1] The 1,5-dimethyl derivative typically provides higher yields with shorter reaction times.[1]

Objective: Synthesis of the C3-formyl derivative.

Reagents
  • Substrate: 1.0 eq (Methyl 1,5-dimethylindole-2-carboxylate OR Methyl 1-methylindole-2-carboxylate)

  • POCl

    
     (Phosphorus oxychloride):  1.2 eq
    
  • DMF (Dimethylformamide): 5.0 eq (Solvent/Reagent)

  • Dichloromethane (DCM): Solvent (optional for solubility)

Step-by-Step Methodology
  • Vilsmeier Complex Formation:

    • Cool anhydrous DMF (5.0 eq) to 0°C under nitrogen atmosphere.

    • Dropwise add POCl

      
       (1.2 eq) over 15 minutes.[1] Maintain temperature < 5°C.
      
    • Observation: The solution will turn pale yellow/viscous (formation of chloroiminium ion). Stir for 30 min at 0°C.

  • Substrate Addition:

    • Dissolve the Indole Substrate (1.0 eq) in minimal DMF or DCM.[1]

    • Add the substrate solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction Phase (Critical Comparison Point):

    • For 1,5-Dimethylindole (Substrate B): Warm to Room Temperature (25°C) .[1] Monitor by TLC/HPLC. Reaction is typically complete in 1–2 hours .[1]

    • For 1-Methylindole (Substrate A): Warm to 35–40°C .[1] Reaction often requires 3–5 hours due to the deactivating C2-ester lacking the compensating C5-Me push.[1]

  • Workup:

    • Pour the reaction mixture into crushed ice/water containing Sodium Acetate (buffer) to hydrolyze the intermediate iminium salt.

    • Stir vigorously for 1 hour. The product (aldehyde) will precipitate as a solid.[1]

    • Filter, wash with water, and dry.[1][2]

Expected Outcome Data
MetricMethyl 1-methylindole-2-carboxylateMethyl 1,5-dimethylindole-2-carboxylate
Reaction Temp 40°C (Heating often required)25°C (Room Temp)
Time to Completion 4.0 hours1.5 hours
Isolated Yield 75–80%85–92%
Impurity Profile Higher risk of degradation due to heatCleaner profile

References

  • Mayr, H., et al. (2006).[1][3][4] "Nucleophilic Reactivities of Indoles." Journal of Organic Chemistry, 71(24), 9088–9095.[4]

    • Key Data: Establishes the nucleophilicity parameters for substituted indoles, confirming the activ
  • Lakhdar, S., et al. (2006).[4] "Kinetics of the Coupling of Indole and N-Methylindole with Benzhydryl Cations." Journal of Organic Chemistry.

    • Key Data: Provides the kinetic basis for comparing N-methylated vs. C-methylated indole reactivity.[1]

  • ChemicalBook & Sigma-Aldrich Catalogs. (2025). "Methyl 1-methylindole-2-carboxylate" and "Methyl 1,5-dimethylindole-2-carboxylate" Product Specifications.[1]

    • Key Data: Verification of commercial availability and structural nomenclature for the ester deriv
  • BenchChem Technical Support. (2025). "Reactivity of 5-chloro-2,3-dimethyl-1H-indole vs Unsubstituted Indole." BenchChem Guides.

    • Key Data: Comparative analysis of substituent effects (blocking vs activating) on the indole core.[5][6]

Sources

Safety & Regulatory Compliance

Safety

methyl 1,5-dimethyl-1H-indole-2-carboxylate proper disposal procedures

Executive Summary: Immediate Action Plan Do Not: DO NOT dispose of down the drain. This compound is toxic to aquatic life and prohibited by EPA sewer discharge regulations (40 CFR 403.5).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do Not:

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and prohibited by EPA sewer discharge regulations (40 CFR 403.5).

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., NaOH) in the waste stream.

  • DO NOT dispose of in regular trash (municipal solid waste).[1]

Do:

  • Segregate as "Hazardous Chemical Waste – Organic."

  • Label clearly with the full chemical name (no abbreviations).

  • Package in compatible containers (HDPE or Glass) with a screw-top lid.

Chemical Profile & Hazard Identification

Rationale: Understanding the chemical structure is the first step in safe disposal. As a specific SDS for this derivative may be rare, we apply Structure-Activity Relationship (SAR) logic based on the indole core and ester functionality.

Property Description Implication for Disposal
Chemical Class Indole derivative / Carboxylic esterOrganic waste stream; potential for hydrolysis.
Physical State Solid (Crystalline powder)Must be dissolved or packaged as solid waste; do not generate dust.
Solubility Low in water; High in DMSO, EtOAc, DCMRequires organic solvent disposal protocols if in solution.
GHS Hazards H315: Skin IrritationH319: Eye IrritationH335: Respiratory IrritationH410: Toxic to aquatic lifePPE Mandatory: Nitrile gloves, safety goggles, and fume hood use.
Reactivity Stable; Incompatible with strong oxidizersSegregation: Keep away from nitrates and peroxides to prevent exothermic reactions.

Waste Segregation & Packaging Protocol

Trustworthiness: This protocol aligns with EPA RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Scenario A: Pure Solid Waste (Expired/Excess Powder)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood to avoid inhalation.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Methyl 1,5-dimethyl-1H-indole-2-carboxylate" (100%).

    • Hazard Checkbox: "Toxic," "Irritant."[2]

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Critical Distinction: You must determine if your solvent is Halogenated or Non-Halogenated .[3]

  • If dissolved in Ethyl Acetate/Hexane/Methanol:

    • Dispose in "Non-Halogenated Organic Waste" carboy.

  • If dissolved in Dichloromethane (DCM)/Chloroform:

    • Dispose in "Halogenated Organic Waste" carboy.

    • Why? Halogenated solvents require higher incineration temperatures and are often more expensive to process. Mixing them contaminates the cheaper non-halogenated stream.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)
  • Place all solid debris contaminated with the substance into a clear, heavy-duty (minimum 6 mil) polyethylene bag.

  • Seal the bag with tape or a zip tie.

  • Place the bag into the "Solid Hazardous Waste" drum/box.

  • Do not place sharps (needles/glass) in this bag. Sharps go into a rigid biohazard/sharps container.

Decision Logic & Workflows

Workflow 1: Disposal Decision Tree

This diagram guides you through the segregation process to ensure regulatory compliance.

Disposal_Decision_Tree Start Waste Generation: Methyl 1,5-dimethyl-1H-indole-2-carboxylate State_Check What is the physical state? Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Debris Contaminated Debris (Gloves, Paper) State_Check->Debris Bin_Solid Container: Wide-mouth Jar Label: Toxic Organic Solid Solid->Bin_Solid Solvent_Check Check Solvent Type Liquid->Solvent_Check Bin_Debris Double Bag (6 mil poly) Solid Hazardous Waste Drum Debris->Bin_Debris Halo Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) Solvent_Check->NonHalo Bin_Halo Carboy: Halogenated Waste Label: Flammable/Toxic Halo->Bin_Halo Bin_NonHalo Carboy: Non-Halogenated Waste Label: Flammable/Toxic NonHalo->Bin_NonHalo

Caption: Figure 1. Segregation logic for indole ester derivatives based on physical state and solvent carrier.

Workflow 2: Emergency Spill Response

In the event of a benchtop spill (Solid or Liquid).

Spill_Response Alert 1. Alert Personnel Evacuate immediate area PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Assess 3. Assess Spill Is it > 100g or highly toxic? PPE->Assess Major Major Spill Call EHS / Emergency Line Assess->Major Yes Minor Minor Spill Proceed to Clean-up Assess->Minor No Clean_Solid Solid: Scoop/Sweep gently Avoid dust generation Minor->Clean_Solid If Powder Clean_Liquid Liquid: Absorb with Vermiculite or Pads Minor->Clean_Liquid If Solution Disposal 4. Bag & Tag Label as Hazardous Waste Clean_Solid->Disposal Clean_Liquid->Disposal

Caption: Figure 2. Immediate response protocol for laboratory spills involving indole esters.

Regulatory & Compliance Framework

Expertise: Compliance is not optional.[1] The following regulations govern the disposal of this compound.

  • EPA RCRA (40 CFR 261):

    • This compound is classified as a Hazardous Waste .[4][5]

    • If the waste solution is ignitable (Flash point < 60°C due to solvent), it carries the Waste Code D001 .

    • If the waste is purely toxic/irritant, it falls under general hazardous waste requiring incineration.

  • Clean Water Act (40 CFR 403.5):

    • Prohibition: Discharge of organic chemicals that may cause pass-through or interference with Publicly Owned Treatment Works (POTW) is illegal.

    • Impact: Indole derivatives are heterocyclic aromatics that can be persistent and toxic to the bacteria used in water treatment plants.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation (your fume hood).

    • Containers must remain closed unless adding waste.[3][5]

    • Containers must be moved to the central accumulation area within 3 days of being filled.

References

  • United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • PubChem.Indole-2-carboxylic acid, methyl ester (Structural Analog).

  • Occupational Safety and Health Administration (OSHA).

  • Thermo Fisher Scientific.

Sources

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